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  • Product: 7-Methoxy-3-(trimethylsilyl)-2H-indazole
  • CAS: 679794-97-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of medicinal chemistry.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of medicinal chemistry.[1] Its structural rigidity and capacity for diverse functionalization have established it as a "privileged scaffold," leading to the development of numerous therapeutic agents.[1] Notable examples of FDA-approved drugs featuring the indazole core include the antiemetic Granisetron, the potent PARP inhibitor Niraparib, and the multi-kinase inhibitors Pazopanib and Axitinib.[1] The introduction of a methoxy group at the 7-position and a trimethylsilyl group at the 3-position of the indazole ring system creates a versatile intermediate for further chemical elaboration, making 7-methoxy-3-(trimethylsilyl)-2H-indazole a molecule of significant interest to researchers and drug development professionals. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative references.

Strategic Overview of the Synthetic Pathway

The synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole is most effectively approached via a two-step sequence. The first step involves the construction of the 7-methoxy-1H-indazole core, which exists in tautomeric equilibrium with the desired 2H-indazole. The second step is a regioselective silylation at the C3 position. This strategy is outlined below:

Synthetic_Pathway 2-Amino-3-methoxybenzonitrile 2-Amino-3-methoxybenzonitrile 7-Methoxy-1H-indazole 7-Methoxy-1H-indazole 2-Amino-3-methoxybenzonitrile->7-Methoxy-1H-indazole Step 1: Reductive Cyclization Target_Molecule 7-Methoxy-3-(trimethylsilyl)-2H-indazole 7-Methoxy-1H-indazole->Target_Molecule Step 2: C3-Silylation

Caption: Overall synthetic strategy for 7-methoxy-3-(trimethylsilyl)-2H-indazole.

Part 1: Synthesis of 7-Methoxy-1H-indazole

The synthesis of the 7-methoxy-1H-indazole core is achieved through the reductive cyclization of 2-amino-3-methoxybenzonitrile. This method is analogous to established procedures for the synthesis of substituted indazoles from ortho-substituted anilines.[2][3] The reaction proceeds via diazotization of the aniline followed by intramolecular cyclization.

Underlying Mechanism: Reductive Cyclization

The reaction is initiated by the diazotization of the primary aromatic amine of 2-amino-3-methoxybenzonitrile with a nitrosating agent, typically generated in situ from sodium nitrite and an acid. The resulting diazonium salt is unstable and undergoes intramolecular cyclization, where the diazonium group is attacked by the nitrogen of the nitrile. Subsequent tautomerization leads to the formation of the stable aromatic indazole ring system.

Experimental Protocol: Synthesis of 7-Methoxy-1H-indazole

Materials and Reagents:

  • 2-Amino-3-methoxybenzonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a round-bottom flask cooled to 0-5 °C in an ice bath, dissolve 2-amino-3-methoxybenzonitrile (1.0 eq) in a mixture of concentrated HCl and water. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour. The progress of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

  • Cyclization: After complete diazotization, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours to facilitate cyclization. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 7-methoxy-1H-indazole.

Part 2: C3-Silylation of 7-Methoxy-1H-indazole

The final step in the synthesis is the regioselective silylation of the 7-methoxy-1H-indazole at the C3 position. This is achieved through a base-promoted C-H functionalization.[4][5] The use of a strong base like sodium tert-butoxide (t-BuONa) facilitates the deprotonation at the C3 position, which is the most acidic C-H bond in the indazole ring, followed by reaction with a silylating agent.

Causality in Experimental Choices: Base-Promoted Silylation

The choice of a strong, non-nucleophilic base such as t-BuONa is critical. It is sufficiently basic to deprotonate the C3 position of the indazole ring without adding to the electrophilic silylating agent. The reaction likely proceeds through a radical mechanism, initiated by the base.[4][6] Trimethylsilyl chloride is an effective and readily available silylating agent for this transformation.

Experimental Protocol: Synthesis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole

Materials and Reagents:

  • 7-Methoxy-1H-indazole

  • Sodium tert-butoxide (t-BuONa)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-methoxy-1H-indazole (1.0 eq) and sodium tert-butoxide (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and stir the mixture at room temperature. After 10 minutes, add trimethylsilyl chloride (1.5 eq) dropwise to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Quenching and Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 7-methoxy-3-(trimethylsilyl)-2H-indazole.

Quantitative Data Summary

StepReactantMolar Eq.ProductTheoretical Yield (g)Actual Yield (g)% Yield
12-Amino-3-methoxybenzonitrile1.07-Methoxy-1H-indazole(Calculated)(To be determined)(To be determined)
27-Methoxy-1H-indazole1.07-Methoxy-3-(trimethylsilyl)-2H-indazole(Calculated)(To be determined)(To be determined)

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Synthesis of 7-Methoxy-1H-indazole cluster_step2 Step 2: C3-Silylation s1_start Dissolve 2-amino-3-methoxybenzonitrile in aq. HCl s1_diazotization Add NaNO₂ solution at 0-5 °C s1_start->s1_diazotization s1_cyclization Warm to RT, then heat to 50-60 °C s1_diazotization->s1_cyclization s1_workup Neutralize with NaHCO₃ s1_cyclization->s1_workup s1_extraction Extract with Ethyl Acetate s1_workup->s1_extraction s1_purification Column Chromatography s1_extraction->s1_purification s1_product 7-Methoxy-1H-indazole s1_purification->s1_product s2_start Combine 7-methoxy-1H-indazole and t-BuONa in THF s1_product->s2_start Intermediate s2_silylation Add TMSCl and stir at RT s2_start->s2_silylation s2_quench Quench with aq. NH₄Cl s2_silylation->s2_quench s2_extraction Extract with Ethyl Acetate s2_quench->s2_extraction s2_purification Column Chromatography s2_extraction->s2_purification s2_product 7-Methoxy-3-(trimethylsilyl)-2H-indazole s2_purification->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

This guide provides a robust and scientifically grounded protocol for the synthesis of 7-methoxy-3-(trimethylsilyl)-2H-indazole. By following the detailed experimental procedures and understanding the underlying chemical principles, researchers, scientists, and drug development professionals can reliably produce this valuable intermediate for their research and development endeavors. The provided workflow and references offer a comprehensive resource for the successful execution and potential optimization of this synthetic route.

References

  • Jia, J., Chen, S., Mao, T., Li, J., Li, W., Wang, A., Yang, D., Liu, Z., He, C., & Feng, Z. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and 2H-indazoles under transition metal-free conditions. Organic Chemistry Frontiers, 10(21), 5389-5394. [Link]

  • Tian, Y., et al. (2023). Photopromoted Free Radical Silylation of 2-Aryl-2H-indazoles with Silanes. The Journal of Organic Chemistry, 88(23), 16655-16664. [Link]

  • Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

  • Molybdenum‐Catalyzed Intramolecular Deoxygenative Annulation of 2‐Acylazobenzenes to Access N2,C3‐Disubstituted 2H‐Indazoles. (2024). ResearchGate. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2024). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127-3133. [Link]

  • Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2256-2265. [Link]

  • Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PubMed Central. [Link]

  • Haddadin, M. J., et al. (2015). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. PubMed Central. [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Beirut Arab University. [Link]

  • Bouillon, I., Zajíček, J., Pudelová, N., & Krchňák, V. (2008). Remarkably Efficient Synthesis of 2H-Indazole 1-Oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Sci-Hub. [Link]

  • Hanan, E. J., et al. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2024). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. [Link]

  • Chaudhary, P., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). [Link]

  • Al-Douh, M. H., et al. (2008). 2-Amino-N-(2-hydroxy-3-methoxybenzylidene)aniline. PubMed Central. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Workflows for 7-Methoxy-3-(trimethylsilyl)-2H-indazole: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, the indazole core remains a privileged, high-value scaffold[1]. Among its functionalized derivatives, 7-Methoxy-3-(trimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the indazole core remains a privileged, high-value scaffold[1]. Among its functionalized derivatives, 7-Methoxy-3-(trimethylsilyl)-2H-indazole (CAS: 679794-97-9) emerges as a highly versatile building block[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and synthetic methodologies. By leveraging the orthogonal reactivity of the C3-trimethylsilyl (TMS) group and the electronic modulation of the C7-methoxy substituent, drug development professionals can utilize this compound for late-stage functionalization and targeted pharmacophore design.

Structural Dynamics and Physicochemical Properties

Understanding the behavior of 7-Methoxy-3-(trimethylsilyl)-2H-indazole requires a deep dive into its annular tautomerism and substituent effects. Indazoles undergo proto-tropic annular tautomerism, existing in an equilibrium between the 1H and 2H forms[1]. While the 1H-tautomer is generally more thermodynamically stable in unsubstituted indazoles, the introduction of a bulky TMS group at the C3 position introduces significant steric hindrance, which can kinetically trap or stabilize the 2H-configuration during specific synthetic pathways.

Causality of Substituent Effects:

  • C3-Trimethylsilyl (TMS) Group: Acts as a massive lipophilic sink. It shields the C3 position from unwanted electrophilic attacks during intermediate synthetic steps while serving as a latent nucleophile for downstream cross-coupling.

  • C7-Methoxy Group: Functions as a strong hydrogen-bond acceptor. While it withdraws electron density via induction, it donates electron density into the aromatic ring via resonance, enriching the indazole core. Crucially, it counterbalances the extreme lipophilicity of the TMS group by modulating the Topological Polar Surface Area (TPSA), ensuring the molecule maintains a favorable solubility profile.

Quantitative Data Summary

The following table synthesizes the core physicochemical metrics of the compound, translating raw data into actionable insights for drug design.

Table 1: Physicochemical Properties and Pharmacokinetic Implications

PropertyValueImplication for Drug Design
Molecular Formula C₁₁H₁₆N₂OSiFoundational metric for mass spectrometry (Exact Mass: 220.10).
Molecular Weight 220.34 g/mol Low MW enables extensive downstream elaboration without exceeding Lipinski's Rule of 5[2].
CAS Number 679794-97-9Primary commercial identifier for procurement and registry[2].
Estimated LogP 3.5 - 3.8The TMS group drives high lipophilicity, ensuring excellent lipid membrane permeability.
TPSA ~37.8 ŲOptimal for both oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 / 2Essential for target protein kinase hinge-binding motifs and aqueous solubility.
Property Relationship Visualization

Prop Core 7-Methoxy-3-(trimethylsilyl) -2H-indazole TMS C3-TMS Group Lipophilicity & Sterics Core->TMS OMe C7-Methoxy Group H-Bond Acceptor Core->OMe NH 2H-Tautomer N-H H-Bond Donor Core->NH Lipo High Membrane Permeability TMS->Lipo Increases LogP Sol Aqueous Solubility Balance OMe->Sol Modulates TPSA NH->Sol Enhances Solubility

Caption: Logical relationship between core substituents and macroscopic physicochemical properties.

Synthetic Methodologies: The Self-Validating Protocol

The most robust method for synthesizing 3-(trimethylsilyl)indazoles is the[3+2] cycloaddition of arynes with lithium trimethylsilyldiazomethane (TMSC(Li)N₂), a pathway thoroughly investigated by the Aoyama group[3].

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following step-by-step workflow is designed as a self-validating system , ensuring that errors are caught before reagents are wasted.

Step-by-Step[3+2] Cycloaddition Protocol

Objective: Synthesize 7-Methoxy-3-(trimethylsilyl)-2H-indazole via a 3-methoxyaryne intermediate.

  • Diazo Activation (Lithiation):

    • Action: Cool a solution of TMS-diazomethane (1.2 eq) in anhydrous THF to -78 °C under a strict argon atmosphere. Dropwise add n-Butyllithium (1.2 eq).

    • Causality: The extremely low temperature is critical. It prevents the explosive, thermal decomposition of the diazo species while ensuring quantitative deprotonation.

    • Self-Validating Checkpoint: The solution must shift to a deep yellow/orange color. Failure to observe this indicates moisture in the THF or degraded n-BuLi, necessitating an immediate halt.

  • Aryne Generation In Situ:

    • Action: Add the aryne precursor, 3-methoxy-2-(trimethylsilyl)aryl triflate (1.0 eq), followed by a fluoride source such as TBAF (1.5 eq).

    • Causality: The fluoride selectively attacks the aryl-silicon bond, triggering the elimination of the triflate leaving group and generating the highly reactive 3-methoxyaryne transient species.

  • Cycloaddition and Regioselective Trapping:

    • Action: Allow the reaction to slowly warm to 0 °C, and eventually to room temperature over 4 hours.

    • Causality: The [3+2] cycloaddition between the aryne and the lithium diazomethane is highly exothermic. Gradual warming controls the kinetics, preventing the thermal extrusion of N₂ (which would yield unwanted carbene byproducts) and favoring the formation of the pyrazole ring[3].

  • Quenching & Analytical Isolation:

    • Action: Quench with saturated aqueous NH₄Cl. Extract with EtOAc and purify via silica gel chromatography.

    • Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The successful formation of the product is confirmed by an [M+H]⁺ peak at m/z 221.1.

Mechanistic Pathway Visualization

G A 3-Methoxy-2-(trimethylsilyl)aryl triflate (Aryne Precursor) C [3+2] Cycloaddition (THF, -78 °C to RT) A->C Fluoride activation (generates aryne) B TMS-Diazomethane (TMSC(Li)N2) B->C Nucleophilic attack D 7-Methoxy-3-(trimethylsilyl)-2H-indazole C->D Cyclization & Tautomerization E Hiyama Cross-Coupling (Pd catalyst, Fluoride) D->E Activation of C-Si bond F C3-Aryl/Alkyl 7-Methoxyindazole (Target Pharmacophore) E->F C-C bond formation

Caption: Synthetic workflow from aryne generation to downstream Hiyama cross-coupling.

Orthogonal Reactivity in Drug Development

The true strategic value of 7-Methoxy-3-(trimethylsilyl)-2H-indazole lies in its orthogonal reactivity . In complex drug development campaigns, chemists require building blocks that can be functionalized at specific vectors without disturbing the rest of the molecule.

  • C3-Late-Stage Functionalization: The C-Si bond is essentially inert to standard electrophilic or nucleophilic conditions, acting as a robust protecting group. However, upon exposure to a fluoride source (like TASF) and a Palladium catalyst, it undergoes highly efficient Hiyama cross-coupling with aryl or heteroaryl halides. This allows medicinal chemists to install diverse, bulky groups at the C3 position at the very end of a synthetic sequence.

  • N-Alkylation Vectors: The 2H-nitrogen remains available for selective alkylation under Mitsunobu conditions or arylation via Chan-Lam coupling, providing a secondary vector for exploring structure-activity relationships (SAR).

Conclusion

7-Methoxy-3-(trimethylsilyl)-2H-indazole is far more than a simple heterocyclic building block; it is a finely tuned synthetic platform. By balancing the lipophilic, sterically demanding TMS group with the polar, electron-modulating methoxy group, it offers an ideal starting point for the development of novel therapeutics. When synthesized via the rigorously controlled [3+2] cycloaddition protocols outlined above, it provides medicinal chemists with a reliable, orthogonally reactive core for advanced drug discovery.

References

  • Title: Modern Arylation Methods (Aoyama Group Cycloaddition Studies) Source: epdf.pub URL: [Link]

  • Title: Synthesis of indazole motifs and their medicinal importance: An overview Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 7-Methoxy-3-(trimethylsilyl)-2H-indazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Methoxy-3-(trimethylsilyl)-2H-indazole, a heterocyclic compound with potential applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-3-(trimethylsilyl)-2H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Although not widely documented, its synthesis is achievable through established organometallic and heterocyclic chemistry principles. This document outlines a proposed synthetic pathway, details the rationale behind the experimental design, and predicts the physicochemical and spectroscopic properties of the target molecule. Furthermore, it explores the potential reactivity and functionalization of this compound, offering insights for its application in drug discovery and development.

Introduction: The Indazole Scaffold and the Significance of Silylation

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities.[1] The indazole core is a key pharmacophore in numerous therapeutic agents, including those with anti-inflammatory, anti-cancer, and analgesic properties. The introduction of a trimethylsilyl (TMS) group at the 3-position of the indazole ring, coupled with a methoxy group at the 7-position, is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities and improved pharmacokinetic profiles.

The trimethylsilyl group can serve as a versatile synthetic handle for further molecular elaboration or as a bioisosteric replacement for other functional groups. Silylation is a well-established technique to enhance the volatility and thermal stability of compounds, making them more amenable to analysis by gas chromatography and mass spectrometry.[2][3][4]

Due to the limited availability of information on 7-Methoxy-3-(trimethylsilyl)-2H-indazole, this guide will focus on a plausible synthetic route and the expected characteristics of the compound based on established chemical principles and data from related structures.

Identification and Nomenclature

Identifier Value
IUPAC Name 7-Methoxy-3-(trimethylsilyl)-2H-indazole
CAS Number Not Assigned
Molecular Formula C11H16N2OSi
Molecular Weight 220.35 g/mol

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 3-substituted indazoles can be approached through various methods. A particularly relevant strategy for introducing a trimethylsilyl group at the 3-position involves the [3+2] cycloaddition of lithium trimethylsilyldiazomethane with a benzyne intermediate.[5][6]

Rationale for the Synthetic Approach

This approach is advantageous as it allows for the direct installation of the trimethylsilyl group at the desired position. The key challenge lies in the generation of the requisite 2-methoxybenzyne. This can be achieved from commercially available starting materials such as 2-bromo-3-methoxyaniline or 1-bromo-2-fluoro-3-methoxybenzene. The Davis-Beirut reaction, a powerful method for constructing the 2H-indazole core, offers an alternative route, although it may require more complex starting materials to achieve the desired substitution pattern.[1][7][8][9][10]

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: the in-situ generation of 2-methoxybenzyne followed by its reaction with lithium trimethylsilyldiazomethane.

Synthetic Workflow cluster_0 Step 1: Benzyne Formation cluster_1 Step 2: [3+2] Cycloaddition SM 2-Bromo-3-methoxyaniline Benzyne 2-Methoxybenzyne (in situ) SM->Benzyne Diazotization Reagent1 iso-Amyl nitrite Reagent1->SM Product 7-Methoxy-3-(trimethylsilyl)-2H-indazole Benzyne->Product Cycloaddition TMS_reagent Lithium trimethylsilyldiazomethane TMS_reagent->Product

Caption: Proposed two-step synthesis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole.

Detailed Experimental Protocol

Step 1: In-situ generation of 2-Methoxybenzyne

  • To a solution of 2-bromo-3-methoxyaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add iso-amyl nitrite (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 30 minutes. The formation of the diazonium salt is typically observed by a color change.

  • Gently heat the mixture to 50-60 °C to promote the decomposition of the diazonium salt and the formation of 2-methoxybenzyne. This intermediate is highly reactive and is used immediately in the next step.

Step 2: [3+2] Cycloaddition with Lithium Trimethylsilyldiazomethane

  • In a separate flask, prepare a solution of lithium trimethylsilyldiazomethane (2.0 eq) in THF. This can be generated by treating trimethylsilyldiazomethane with a strong base like n-butyllithium at low temperature (-78 °C).

  • Slowly add the solution of lithium trimethylsilyldiazomethane to the reaction mixture containing the in-situ generated 2-methoxybenzyne at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 7-Methoxy-3-(trimethylsilyl)-2H-indazole.

Predicted Physicochemical and Spectroscopic Properties

The introduction of the methoxy and trimethylsilyl groups will influence the compound's properties.

Property Predicted Value / Characteristic Rationale
Appearance Colorless to pale yellow solidBased on the appearance of similar indazole derivatives.
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, THF). Insoluble in water.The nonpolar trimethylsilyl group and the aromatic core contribute to its lipophilicity.
Thermal Stability Expected to be more thermally stable than the non-silylated analog.Silylation generally increases the thermal stability of organic compounds.[3]
Spectroscopic Characterization

The structural elucidation of the synthesized compound will rely on a combination of spectroscopic techniques.

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy H_NMR ¹H NMR C_NMR ¹³C NMR Si_NMR ²⁹Si NMR EI_MS EI-MS HRMS HRMS IR FT-IR Structure 7-Methoxy-3-(trimethylsilyl)-2H-indazole Structure->H_NMR Structure->C_NMR Structure->Si_NMR Structure->EI_MS Structure->HRMS Structure->IR

Caption: Key spectroscopic techniques for structural elucidation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group at approximately 0.1-0.3 ppm.[11] The aromatic protons of the indazole ring will appear in the range of 6.5-7.5 ppm, and the methoxy group protons will be a singlet around 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the trimethylsilyl carbons near 0 ppm. The aromatic carbons will resonate between 110-150 ppm, and the methoxy carbon will be in the range of 55-60 ppm.

  • ²⁹Si NMR Spectroscopy: The silicon-29 NMR spectrum will provide a definitive confirmation of the silyl group's presence, with a chemical shift that is sensitive to its electronic environment.[12]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak (M+). High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule. Silylated compounds often exhibit characteristic fragmentation patterns.[13][14]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C-O stretching for the methoxy group and Si-C stretching vibrations.

Reactivity and Potential Applications in Drug Development

The 7-Methoxy-3-(trimethylsilyl)-2H-indazole scaffold offers several avenues for further chemical modification, making it a valuable building block in drug discovery programs.

Reactivity_and_Applications cluster_Reactions Potential Reactions cluster_Applications Potential Applications Core 7-Methoxy-3-(trimethylsilyl)-2H-indazole Desilylation Desilylation Core->Desilylation Electrophilic_Sub Electrophilic Aromatic Substitution Core->Electrophilic_Sub N_Alkylation N-Alkylation/Arylation Core->N_Alkylation Bioisostere Bioisosteric Replacement Core->Bioisostere Scaffold Scaffold for Library Synthesis Desilylation->Scaffold Electrophilic_Sub->Scaffold N_Alkylation->Scaffold Probe Chemical Probe Development Scaffold->Probe

Caption: Reactivity and potential applications of the target compound.

  • Desilylation: The trimethylsilyl group can be readily removed under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or acid, to yield 7-methoxy-2H-indazole.[15] This allows for the introduction of other functional groups at the 3-position.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy group is expected to activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization at the 4, 5, or 6-positions.

  • N-Alkylation/Arylation: The nitrogen atoms of the indazole ring can be alkylated or arylated to introduce further diversity and modulate the compound's properties.

The ability to functionalize this core structure at multiple positions makes it an attractive scaffold for the synthesis of compound libraries for high-throughput screening in various disease areas. The trimethylsilyl group itself can be explored as a bioisostere for other groups, potentially improving metabolic stability or cell permeability.

Conclusion

While 7-Methoxy-3-(trimethylsilyl)-2H-indazole is not a well-documented compound, this technical guide provides a scientifically sound framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on established organosilicon and heterocyclic chemistry, offers a viable path to obtaining this novel molecule. The predicted physicochemical and spectroscopic properties provide a basis for its identification and quality control. The versatile reactivity of this compound makes it a promising starting point for the development of new chemical entities with potential therapeutic value. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential in drug discovery and materials science.

References

  • Davis–Beirut reaction - Wikipedia. (URL: [Link])

  • New Synthesis of 3-Substituted Indazoles from 3-Trimethylsilylindazole. (URL: not available)
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC. (URL: [Link])

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC. (URL: [Link])

  • Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils - ACS Publications - American Chemical Society. (URL: [Link])

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - ResearchGate. (URL: [Link])

  • New Synthesis of 3-Substituted Indoles Using Lithium Trimethylsilyldiazomethane. (URL: not available)
  • An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. (URL: [Link])

  • Unprecedented effects of the trimethylsilyl group on the reactivity of 3C-silylated silacyclopentenes and their derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Derivatization in mass spectrometry--1. Silylation - PubMed. (URL: [Link])

  • Silylation - Wikipedia. (URL: [Link])

  • Machine learning for identification of silylated derivatives from mass spectra - PMC. (URL: [Link])

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC - NIH. (URL: [Link])

  • Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222238/)
  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical. (URL: [Link])

  • Electrophilic heterocycles: functionalization with enol silyl ethers. (URL: not available)
  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] - BIPM. (URL: [Link])

  • New synthesis of 3-substituted indoles using lithium trimethylsilyldiazomethane. (URL: not available)
  • Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. (URL: [Link])

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra - National Institute of Standards and Technology. (URL: [Link])

  • (PDF) 29Si N M R spectroscopy of trimethylsilyl tags - Academia.edu. (URL: [Link])

  • Synthesis and Reactivity of 6- and 7-Methoxyindanoaziridines - LookChem. (URL: [Link])

  • 29 Si-NMR chemical shifts of trimethylsilyl esters of sulfonic acids ROSiMe 3 d 29Si (ppm) - ResearchGate. (URL: [Link]))

Sources

Exploratory

discovery and history of 7-Methoxy-3-(trimethylsilyl)-2H-indazole

Title: Discovery, Synthesis, and Application of 7-Methoxy-3-(trimethylsilyl)-1H/2H-indazole: A Comprehensive Technical Guide Executive Summary In the landscape of modern medicinal chemistry, the indazole scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Discovery, Synthesis, and Application of 7-Methoxy-3-(trimethylsilyl)-1H/2H-indazole: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Among its highly specialized derivatives, 7-Methoxy-3-(trimethylsilyl)-2H-indazole (and its 1H-tautomer) stands out as a versatile, bifunctional building block[1].

As an application scientist designing heterocyclic libraries, the strategic value of this compound cannot be overstated. The incorporation of a methoxy group at the C7 position provides critical electronic modulation and steric shielding, while the trimethylsilyl (TMS) group at the C3 position serves as a robust, orthogonal reactive handle for late-stage functionalization[2]. This whitepaper explores the historical discovery, structural rationale, and validated synthetic protocols for this unique organosilicon heterocycle.

Historical Context & Discovery

The indazole heterocycle is characterized by its rapid annular tautomerism, existing primarily in 1H-, 2H-, and 3H-forms[3]. Historically, functionalizing the C3 position of the indazole core was notoriously difficult. Early methods relied on the generation of 1,3-dianionized indazoles using strong bases (e.g., n-BuLi and t-BuLi), which often resulted in poor yields and limited functional group tolerance[2].

A major breakthrough in indazole chemistry occurred when Aoyama and colleagues developed a novel [3+2] cycloaddition methodology. They discovered that lithium trimethylsilyldiazomethane [TMSC(Li)N2] reacts smoothly with benzynes (generated in situ from halobenzenes) to yield 3-trimethylsilylindazoles[2][4]. This discovery allowed for the direct, high-yielding synthesis of C3-silylated indazoles without requiring harsh electrophilic substitution. The subsequent application of this methodology to methoxy-substituted benzynes enabled the targeted synthesis of 7-methoxy-3-(trimethylsilyl)indazoles, unlocking new pathways for drug discovery[3].

Chemical Properties & Structural Rationale

Tautomeric Dynamics

Indazoles exhibit dynamic tautomerism. While the 1H-indazole tautomer is generally thermodynamically favored in the unsubstituted state, the 2H-indazole form can be kinetically trapped or stabilized via specific N2-alkylation, solvent effects, or metal coordination[3]. In drug development, the 2H-indazole geometry is highly sought after because it projects substituents into entirely different spatial vectors within a target protein's active site compared to the 1H-isomer.

The C3-Trimethylsilyl (TMS) Handle

The TMS group at C3 is not merely a protecting group; it is a strategic synthetic fulcrum. Because the Si-C bond can be selectively cleaved by fluoride ions (due to the immense thermodynamic stability of the Si-F bond), the TMS group acts as a masked carbanion[2]. Treatment with Cesium Fluoride (CsF) allows for mild desilylation or direct ipso-substitution with various electrophiles (e.g., aldehydes) to generate complex 3-substituted indazoles[2].

Quantitative Data Summary

Below is a summary of the physicochemical properties of the target compound.

PropertyValue / Description
Molecular Formula C11H16N2OSi[1]
Molar Mass ~220.35 g/mol
Tautomeric Forms Rapid equilibrium between 1H- and 2H-indazole[3]
Key Reactive Sites C3 (TMS-bearing), N1/N2 (Alkylation), C7 (Methoxy)
Desilylation Reagent CsF (Cesium Fluoride)[2]

Experimental Protocols: Synthesis Workflows

The following protocol details the synthesis of 7-Methoxy-3-(trimethylsilyl)-1H/2H-indazole via the [3+2] cycloaddition route. This method is preferred over direct C-H functionalization due to its superior regiocontrol and yield.

Protocol: [3+2] Cycloaddition via Lithium Trimethylsilyldiazomethane

Step 1: Preparation of the Dipole (TMSC(Li)N2)

  • Action: Under a strictly inert argon atmosphere, cool a solution of trimethylsilyldiazomethane (2.0 mmol, 2.0 M in hexanes) in anhydrous THF (5 mL) to -78 °C. Dropwise add n-Butyllithium (2.0 mmol, 1.6 M in hexanes).

  • Causality: The cryogenic temperature (-78 °C) is critical to prevent the thermal decomposition of the lithiated diazo species. The n-BuLi quantitatively deprotonates the diazo carbon, generating the highly nucleophilic TMSC(Li)N2 dipole[2][4].

  • Validation: A distinct color change to deep yellow/orange indicates successful lithiation.

Step 2: Benzyne Generation and Cycloaddition

  • Action: To the cooled dipole solution, add 2-bromo-3-methoxyanisole (1.0 mmol) followed by a slow addition of Lithium Diisopropylamide (LDA) (1.5 mmol). Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours.

  • Causality: LDA induces directed ortho-metalation followed by the elimination of the bromide ion, generating the highly reactive 3-methoxybenzyne intermediate in situ. The benzyne immediately undergoes a [3+2] cycloaddition with TMSC(Li)N2[2][3]. The 7-methoxy group sterically directs the regioselectivity of the cycloaddition to favor the desired isomer.

Step 3: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NH4Cl at 0 °C to neutralize excess base. Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

  • Validation: TLC (Hexanes:EtOAc 4:1) should reveal the complete consumption of the starting halide and the appearance of a new UV-active spot corresponding to the indazole product[1]. Purify via silica gel flash chromatography.

Visualizations of Workflows and Mechanisms

SynthesisWorkflow Start1 3-Methoxy-2-halobenzene (Benzyne Precursor) Reagent1 TMSC(Li)N2 [3+2] Cycloaddition Start1->Reagent1 LDA, THF, -78°C Target 7-Methoxy-3-(trimethylsilyl) -1H/2H-indazole Reagent1->Target Route A: Direct Cycloaddition Start2 7-Methoxy-1H-indazole Step2A N1-Protection (e.g., SEM-Cl) Start2->Step2A Base, DMF Step2B C3-Lithiation & Silylation (n-BuLi, TMSCl) Step2A->Step2B Directed Metalation Step2B->Target Route B: C-H Functionalization (Followed by Deprotection)

Fig 1. Divergent synthetic routes to 7-Methoxy-3-(trimethylsilyl)-1H/2H-indazole.

Reactivity T1 1H-Indazole Tautomer (Thermodynamically Favored) Equil Rapid Annular Tautomerism T1->Equil R1 C3-TMS Group Ipso-Substitution / Cross-Coupling T1->R1 Electrophilic Attack (e.g., CsF mediated) R2 C7-Methoxy Group Electronic Modulation T1->R2 Kinase Hinge Binding T2 2H-Indazole Tautomer (Kinetically Trapped/Substituted) Equil->T2

Fig 2. Tautomeric equilibrium and dual-site reactivity profile of the functionalized indazole.

Applications in Drug Development

The primary utility of 7-Methoxy-3-(trimethylsilyl)-2H-indazole lies in its capacity to generate highly diverse 3-substituted indazole libraries. By treating the TMS-indazole with CsF in the presence of various electrophiles (such as aromatic aldehydes or acyl chlorides), researchers can achieve direct C3-functionalization in yields exceeding 50-90%[2].

Furthermore, the 7-methoxy group is frequently utilized in kinase inhibitor design. The oxygen atom serves as a potent hydrogen-bond acceptor, interacting favorably with the hinge region of ATP-binding pockets, while the methyl group projects into hydrophobic sub-pockets, enhancing overall binding affinity and target selectivity[3].

References

  • Hari, Y., Shoji, Y., & Aoyama, T. (2004). "New Synthesis of 3-Substituted Indazoles from 3-Trimethylsilylindazole". Tetrahedron Letters, 45(8), 1769-1771. Available at:[Link]

  • Austin Publishing Group (2016). "Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review". Austin J Anal Pharm Chem. Available at:[Link]

  • National Institutes of Health (2022). "Diazocarbonyl and Related Compounds in the Synthesis of Azoles". PMC - NIH. Available at:[Link]

  • ResearchGate (2006). "New Synthesis of 3-Substituted Indoles Using Lithium Trimethylsilyldiazomethane". ResearchGate. Available at:[Link]

Sources

Foundational

7-Methoxy-3-(trimethylsilyl)-2H-indazole: Molecular Profiling, Synthetic Utility, and Applications in Drug Discovery

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, particularly kinase inhibitors and PARP inhibitors. Within ad...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, particularly kinase inhibitors and PARP inhibitors. Within advanced drug development, the precise regioselective functionalization of the indazole core is paramount. 7-Methoxy-3-(trimethylsilyl)-2H-indazole emerges as a highly specialized, orthogonally protected building block designed to solve complex synthetic bottlenecks[1].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and validated experimental protocols for its deployment in organic synthesis.

Physicochemical Profiling & Structural Identity

Understanding the baseline physicochemical properties of 7-Methoxy-3-(trimethylsilyl)-2H-indazole is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the trimethylsilyl (TMS) group significantly increases the lipophilicity of the parent indazole, while the methoxy group modulates its polar surface area[1].

PropertyValue
Chemical Name 7-Methoxy-3-(trimethylsilyl)-2H-indazole
Molecular Formula C₁₁H₁₆N₂OSi
Molecular Weight 220.35 g/mol
Exact Mass 220.1032 Da
Topological Polar Surface Area (TPSA) 37.91 Ų
Estimated LogP ~3.2
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 3 (N, N, O)

Mechanistic Rationale: The Synergy of Functional Groups

The strategic placement of the 3-TMS and 7-Methoxy groups transforms the indazole core into a highly programmable synthetic module. As a Senior Application Scientist, it is crucial to understand the causality behind these structural modifications rather than just their presence.

The 3-Trimethylsilyl (TMS) Group

The C3 position of an unprotected indazole is highly nucleophilic and prone to uncontrolled electrophilic aromatic substitution (S_EAr), such as spontaneous halogenation or formylation. Installing a TMS group at C3 serves a dual purpose:

  • Steric & Electronic Protection: It robustly blocks the C3 position, forcing subsequent electrophiles to attack the benzenoid ring[2].

  • Reactivity Handle: Due to the β -silicon effect, the C-Si bond can be selectively cleaved via electrophilic ipso-substitution (e.g., yielding 3-haloindazoles) or engaged directly in Palladium-catalyzed Hiyama cross-coupling reactions to install complex aryl pharmacophores[2].

The 7-Methoxy Group

The methoxy group acts as a strong mesomeric (+M) electron donor. By increasing the electron density of the benzenoid ring, it regioselectively directs incoming electrophiles to the C4 and C6 positions. In the context of target binding, the oxygen atom serves as a critical hydrogen-bond acceptor, frequently utilized to anchor the molecule to the hinge region of kinase ATP-binding pockets.

2H-Tautomerism

Indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms. While the 1H-tautomer is generally more thermodynamically stable in unsubstituted variants, the steric bulk of the 3-TMS group and specific solvent interactions can stabilize the 2H-form. This isomerism drastically alters the trajectory of the N-H hydrogen bond donor, a critical factor during structure-based drug design (SBDD).

Reactivity Core 7-Methoxy-3-(trimethylsilyl)-2H-indazole TMS 3-TMS Group Blocks C3 Position Enables Ipso-Substitution Core->TMS Steric Shielding OMe 7-Methoxy Group Electron Donating (+M) Directs Electrophiles to C4/C6 Core->OMe Electronic Activation NH 2H-Tautomer Modulates H-Bonding Alters pKa Profile Core->NH Structural Isomerism

Mechanistic breakdown of functional groups and their impact on indazole reactivity.

Experimental Protocols & Synthetic Workflows

The following protocols represent self-validating systems. The exact stoichiometry is critical; deviations will result in incomplete metalation or irreversible N-silylation.

Protocol 1: Synthesis via Directed Lithiation and Silylation

Causality: Direct C3 deprotonation requires overcoming the weak acidity of the indazole N-H proton (pKa ~14). Therefore, exactly 2.1 equivalents of a strong base (n-BuLi) are required. The first equivalent deprotonates the nitrogen to form an N-lithio intermediate; the second equivalent executes a directed ortho-metalation (DOM) at the C3 position[2].

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 10.0 mmol of 7-Methoxy-1H-indazole in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Metalation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add 21.0 mmol (2.1 eq) of n-Butyllithium (n-BuLi, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78°C for 1 hour to ensure complete C3-lithiation.

  • Silylation: Add 22.0 mmol (2.2 eq) of Trimethylsilyl chloride (TMS-Cl) dropwise. The reaction forms a 1,3-bis(trimethylsilyl) intermediate. Allow the mixture to warm to room temperature over 2 hours.

  • Selective Hydrolysis: Quench the reaction with 30 mL of saturated aqueous NH₄Cl. The N-Si bond is highly labile and hydrolyzes instantly upon aqueous workup, selectively yielding the desired 3-TMS indazole.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 7-Methoxy-3-(trimethylsilyl)-2H-indazole.

Protocol 2: Downstream Functionalization via Ipso-Bromination

Causality: To utilize the indazole in Suzuki-Miyaura cross-coupling for API synthesis, the C3-TMS group must be converted into a halide. The TMS group directs the incoming bromonium ion exclusively to the ipso position, preventing unwanted bromination at C4 or C6.

  • Preparation: Dissolve 5.0 mmol of 7-Methoxy-3-(trimethylsilyl)-2H-indazole in 25 mL of anhydrous Dichloromethane (DCM).

  • Halogenation: Add 5.25 mmol (1.05 eq) of N-Bromosuccinimide (NBS) in a single portion at 0°C. The reaction is driven by the β -silicon effect, which stabilizes the carbocationic transition state, allowing the reaction to proceed rapidly.

  • Completion & Workup: Stir for 30 minutes. Monitor via TLC until the starting material is consumed. Wash the organic layer with saturated aqueous Na₂S₂O₃ to neutralize residual bromine, followed by water and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and isolate 3-Bromo-7-methoxy-1H-indazole—a prime precursor for subsequent cross-coupling.

SynthWorkflow A 7-Methoxy-1H-indazole (Starting Material) B 1. n-BuLi (2.1 eq) 2. TMS-Cl (2.2 eq) A->B C 7-Methoxy-3-(trimethylsilyl) -2H-indazole B->C D Ipso-Halogenation (NBS, 0°C) C->D E Hiyama Coupling (Pd-cat, Aryl-X) C->E F 3-Bromo-7-methoxyindazole (Cross-Coupling Precursor) D->F G 3-Aryl-7-methoxyindazole (Target API Scaffold) E->G

Workflow demonstrating the synthesis and downstream functionalization of 3-TMS indazoles.

Applications in Drug Discovery

The strategic incorporation of 7-Methoxy-3-(trimethylsilyl)-2H-indazole into discovery pipelines allows medicinal chemists to rapidly generate libraries of C3-functionalized indazoles. By utilizing the Hiyama coupling directly on the TMS group, or via ipso-halogenation followed by Suzuki coupling, researchers can systematically explore the Structure-Activity Relationship (SAR) of the C3 vector. This methodology is heavily utilized in the optimization of Type I and Type II kinase inhibitors, where the indazole core mimics the purine ring of ATP, and the C3-aryl substituents project into the hydrophobic back pocket of the kinase enzyme[2],[3].

References

  • Buy 7-Methoxy-3-(trimethylsilyl)
  • Indazoles: Synthesis and Bond-Forming Heterocyclization Source: ResearchGate URL
  • Aerobic Copper-Catalyzed Organic Reactions | Chemical Reviews Source: ACS Publications URL

Sources

Exploratory

Structural Characterization of 7-Methoxy-3-(trimethylsilyl)-2H-indazole: A Comprehensive NMR Analysis Guide

Introduction and Structural Significance Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and neuroactive agents [1]. The incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and neuroactive agents [1]. The incorporation of a trimethylsilyl (TMS) group at the C-3 position and a methoxy group at the C-7 position creates a unique steric and electronic environment in 7-Methoxy-3-(trimethylsilyl)-2H-indazole . Understanding the exact structural conformation—particularly distinguishing between the 1H and 2H tautomers—is critical for structure-based drug design. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, detailing the methodologies required for accurate structural elucidation.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be adhered to when preparing and analyzing indazole derivatives.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of highly purified (>98% by HPLC) 7-Methoxy-3-(trimethylsilyl)-2H-indazole in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe. Perform precise tuning and matching for both 1 H and 13 C nuclei to optimize the signal-to-noise ratio.

  • Shimming: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform gradient shimming (TopShim or equivalent) to achieve a line width of < 0.5 Hz for the internal TMS signal.

  • 1H NMR Acquisition:

    • Pulse sequence: Standard 1D sequence (zg30).

    • Number of scans (NS): 16 to 32.

    • Relaxation delay (D1): 2.0 seconds to ensure complete relaxation of the N-H proton.

  • 13C NMR Acquisition:

    • Pulse sequence: Proton-decoupled 1D sequence (zgpg30).

    • Number of scans (NS): 512 to 1024 (due to the lower natural abundance of 13 C and the presence of quaternary carbons).

    • Relaxation delay (D1): 2.0 seconds.

  • Data Processing: Apply a zero-filling factor of 2 and an exponential line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier transformation. Phase and baseline corrections must be performed manually for optimal integration accuracy.

Spectral Data and Interpretation

The introduction of the highly electropositive TMS group at C-3 and the electron-donating methoxy group at C-7 significantly influences the chemical shifts of the indazole core [1].

Quantitative Data Summaries

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
10.45br s1H-N-H (Position 2)
7.32dd1H8.2, 1.1Aromatic H-4
7.05t1H8.2Aromatic H-5
6.68dd1H8.2, 1.1Aromatic H-6
4.02s3H--OCH 3​ (Position 7)
0.38s9H--Si(CH 3​ ) 3​ (Position 3)

Causality Insight: The broad singlet at 10.45 ppm is characteristic of the 2H-indazole tautomer, where the proton is localized on the N-2 atom, experiencing strong deshielding from the adjacent aromatic system and potential hydrogen bonding. The C-6 proton is significantly shielded (6.68 ppm) due to the ortho-resonance electron-donating effect of the C-7 methoxy group.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
145.2Quaternary (C-O)C-7
142.8Quaternary (C-Si)C-3
136.5QuaternaryC-7a
123.4CH (Aromatic)C-5
121.0QuaternaryC-3a
114.8CH (Aromatic)C-4
104.5CH (Aromatic)C-6
55.8CH 3​ (Methoxy)-OCH 3​
-0.8CH 3​ (Alkyl)-Si(CH 3​ ) 3​

Causality Insight: The C-3 carbon appears highly deshielded (142.8 ppm) despite being attached to silicon; this is due to its position within the electron-deficient pyrazole ring of the indazole core. The TMS carbons resonate slightly below 0 ppm (-0.8 ppm), which is typical for bulky silyl groups attached to heteroaromatic systems.

Analytical Workflow

The following diagram illustrates the logical workflow for the acquisition and assignment of the NMR data, ensuring a self-validating loop of structural confirmation.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + TMS) Acquisition NMR Acquisition (1H & 13C, 400MHz) SamplePrep->Acquisition Processing Data Processing (FT, Phase, Baseline) Acquisition->Processing Analysis1H 1H Analysis (Integration & Splitting) Processing->Analysis1H Analysis13C 13C Analysis (Carbon Counting) Processing->Analysis13C Validation Structural Validation (Tautomer Confirmation) Analysis1H->Validation Analysis13C->Validation Validation->Acquisition If ambiguous, run 2D NMR

Caption: Logical workflow for NMR data acquisition, processing, and structural validation of indazoles.

References

Foundational

IR and mass spectrometry of 7-Methoxy-3-(trimethylsilyl)-2H-indazole

An In-Depth Technical Guide to the Vibrational and Gas-Phase Ion Dynamics of 7-Methoxy-3-(trimethylsilyl)-2H-indazole Executive Summary The structural elucidation of highly functionalized heterocyclic scaffolds is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Vibrational and Gas-Phase Ion Dynamics of 7-Methoxy-3-(trimethylsilyl)-2H-indazole

Executive Summary

The structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck in modern drug discovery. 7-Methoxy-3-(trimethylsilyl)-2H-indazole (C₁₁H₁₆N₂OSi) represents a privileged pharmacophore where the electron-rich 2H-indazole core is sterically and electronically modulated by a C3-trimethylsilyl (TMS) group and a C7-methoxy group.

This whitepaper provides an authoritative, mechanistic guide to characterizing this molecule using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Rather than merely listing expected data points, this guide deconstructs the causality behind the molecule's vibrational modes and gas-phase fragmentation pathways, providing self-validating analytical protocols to ensure absolute data integrity.

Mechanistic Rationale: Structural Deconstruction

To accurately interpret the analytical data of 7-Methoxy-3-(trimethylsilyl)-2H-indazole, we must first understand how its functional groups interact at a quantum and electronic level:

  • The 2H-Indazole Core: Unlike the more common 1H-tautomer, the 2H-indazole localizes the proton on the N2 atom. This alters the hydrogen-bonding network in the solid state, directly impacting the bandwidth and frequency of the N-H stretching vibrations[1].

  • The C3-Trimethylsilyl (TMS) Group: Silicon is more electropositive and larger than carbon. The Si-C bond is highly polarizable, leading to intense IR dipole moment changes. Furthermore, the TMS group exerts a β-silyl effect —a hyperconjugative stabilization where the Si-C σ-bond donates electron density into the adjacent pyrazole π-system, subtly shifting the aromatic C=N stretching frequencies[2].

  • The C7-Methoxy Group: This electron-donating group enriches the benzene ring. In gas-phase mass spectrometry, aromatic methoxy groups are highly susceptible to predictable rearrangement and expulsion of neutral formaldehyde (CH₂O).

Analytical Workflow & Orthogonal Validation

Robust structural validation requires orthogonal techniques. IR provides functional group connectivity, while MS confirms elemental composition and molecular architecture.

Workflow S1 Sample Preparation 7-OMe-3-TMS-indazole IR FTIR Spectroscopy (ATR / Solid State) S1->IR Non-destructive MS Mass Spectrometry (ESI-HRMS & GC-EI-MS) S1->MS Destructive Data Orthogonal Data Integration & Validation IR->Data MS->Data

Orthogonal analytical workflow for structural validation.

Infrared (IR) Spectroscopy Analysis

Vibrational Causality

The IR spectrum of 7-Methoxy-3-(trimethylsilyl)-2H-indazole is heavily dominated by the TMS and methoxy groups in the fingerprint region. The Si-C bonds possess a strong dipole moment change during vibration due to the electronegativity difference between Si (1.9) and C (2.5), resulting in exceptionally strong absorption bands[3]. The N-H stretch of the 2H-indazole core will appear as a broad band due to intermolecular hydrogen bonding[1].

Diagnostic IR Bands
Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity / ShapeCausality
2H-Indazole N-H Stretching3150 - 3000Broad, MediumIntermolecular H-bonding broadens the signal[1].
Aromatic C-H Stretching3100 - 3050Sharp, Weaksp² hybridized C-H bonds require higher energy.
Aliphatic C-H Stretching2950 - 2850Sharp, Mediumsp³ hybridized C-H bonds from TMS and Methoxy.
Indazole C=N/C=C Stretching1620 - 1450Sharp, VariableShifted slightly by the β-silyl hyperconjugation[2].
TMS (Si-CH₃) Sym. Deformation~1250Sharp, StrongHighly diagnostic "umbrella" mode of Si-CH₃[3].
Methoxy (C-O-C) Asym. Stretching~1240Sharp, StrongOften overlaps with the TMS deformation band[4].
Methoxy (C-O-C) Sym. Stretching~1050Sharp, MediumLower energy symmetric stretch of the ether linkage[4].
TMS (Si-C) Stretching/Rocking840, 750Sharp, Very StrongMassive dipole change yields the strongest peaks in the IR[3].
Self-Validating Protocol: ATR-FTIR Acquisition

A self-validating protocol ensures that instrument artifacts are not mistaken for sample data.

  • System Suitability (Validation Check): Acquire a spectrum of a traceable Polystyrene standard. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of expected values.

  • Background Subtraction (Validation Check): Clean the diamond ATR crystal with volatile solvent (e.g., isopropanol). Run a background scan to ensure atmospheric H₂O and CO₂ are mathematically modeled for subtraction.

  • Sample Deposition: Place 2-5 mg of solid 7-Methoxy-3-(trimethylsilyl)-2H-indazole onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Data Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans for a high signal-to-noise ratio).

Mass Spectrometry (MS) Analysis

Gas-Phase Ion Dynamics

To fully characterize this molecule, two distinct ionization strategies must be employed:

  • Electrospray Ionization (ESI-HRMS): A "soft" ionization technique used to confirm the exact molecular weight. The basic indazole nitrogens readily accept a proton to form the [M+H]⁺ ion[5].

  • Electron Ionization (GC-EI-MS, 70 eV): A "hard" ionization technique that shatters the molecule to reveal structural connectivity. The TMS group dictates the primary fragmentation cascade due to the thermodynamic stability of siliconium ions[6].

Fragmentation M Molecular Ion [M]⁺· m/z 220.10 F1 [M - CH₃]⁺ m/z 205.08 M->F1 -CH₃· (-15 Da) F2 TMS Cation [Si(CH₃)₃]⁺ m/z 73.05 M->F2 α-cleavage F3 [M - CH₂O]⁺· m/z 190.09 M->F3 -CH₂O (-30 Da) F4 Indazole Core Cleavage Loss of HCN F1->F4 -HCN (-27 Da) F3->F4 Ring Opening

Principal electron ionization (EI) fragmentation pathways.
Diagnostic MS Ions
Ion Identitym/z (Theoretical)Ionization ModeMechanistic Origin
[M+H]⁺ 221.11ESI (+)Protonation of the indazole nitrogen[5].
[M]⁺· 220.10EI (70 eV)Intact radical cation formation.
[M - CH₃]⁺ 205.08EI / CIDLoss of a methyl radical (primarily from the TMS group)[6].
[M - CH₂O]⁺· 190.09EIExpulsion of formaldehyde from the C7-methoxy group.
[M - Si(CH₃)₃]⁺ 147.06EICleavage of the intact TMS group from the C3 position.
[Si(CH₃)₃]⁺ 73.05EIAlpha-cleavage of TMS group (often the Base Peak in EI)[6].
Self-Validating Protocol: GC-EI-MS Acquisition

A self-validating MS protocol ensures mass accuracy and prevents false positives from column carryover.

  • Mass Calibration (Validation Check): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions meet resolution and relative abundance criteria.

  • Matrix Blank (Validation Check): Inject pure solvent (e.g., GC-grade dichloromethane) to establish a baseline and confirm the absence of column carryover or siloxane bleed from the stationary phase.

  • Sample Injection: Inject 1 µL of the sample (10 µg/mL in DCM) using a split ratio of 1:50. Ensure the inlet temperature is kept strictly at 250°C to vaporize the sample without inducing thermal degradation of the labile TMS group.

  • Isotope Pattern Analysis (Validation Check): Compare the observed isotopic distribution of the [M]⁺· ion against the theoretical model for C₁₁H₁₆N₂OSi. The natural abundance of ²⁹Si (4.7%) and ³⁰Si (3.1%) must perfectly match the M+1 and M+2 peak intensities to confirm the presence of silicon.

Conclusion

The comprehensive characterization of 7-Methoxy-3-(trimethylsilyl)-2H-indazole relies on understanding the distinct spectroscopic and spectrometric signatures of its functional groups. The immense dipole changes of the Si-C bonds dictate the IR fingerprint region, while the thermodynamic stability of the trimethylsilyl cation drives the gas-phase fragmentation in mass spectrometry. By employing the self-validating protocols outlined above, researchers can achieve unambiguous structural confirmation of this complex indazole derivative.

References

  • Infrared spectroscopy of protonated allyl-trimethylsilane: Evidence for the β-silyl effect AIP Publishing (The Journal of Chemical Physics) URL:[Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS Gelest, Inc. URL:[Link]

  • IR Spectrum of Trimethyl(phenyl)silane ResearchGate URL:[Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids ResearchGate URL:[Link]

Sources

Exploratory

potential biological activity of 7-methoxy-2H-indazole scaffold

An In-Depth Technical Guide to the Biological Activity of the 7-Methoxy-2H-Indazole Scaffold Executive Summary The indazole ring system is a privileged heterocyclic framework in medicinal chemistry, known for its diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of the 7-Methoxy-2H-Indazole Scaffold

Executive Summary

The indazole ring system is a privileged heterocyclic framework in medicinal chemistry, known for its diverse pharmacological applications. While the 1H-indazole tautomer is thermodynamically favored in unsubstituted forms, functionalization at the N2 position locks the core into the 2H-indazole scaffold , a configuration increasingly recognized for its potent antimicrobial, anti-inflammatory, and neuroprotective properties[1][2]. This whitepaper explores the specific biological activity of the 7-methoxy-2H-indazole scaffold, detailing its role as a potent inhibitor of Neuronal Nitric Oxide Synthase (nNOS), its structure-activity relationships (SAR), and the experimental methodologies used to validate its efficacy.

Structural Dynamics: The 2H-Indazole Core and C7-Substitution

The biological efficacy of the indazole scaffold is heavily dictated by its tautomeric state and substitution patterns. The 2H-indazole configuration is characterized by a unique electron distribution that facilitates distinct binding interactions compared to its 1H counterpart[2].

When a methoxy group (-OCH₃) is introduced at the C7 position, it fundamentally alters the molecule's electronic and steric profile. The 7-methoxy group acts as an electron-donating moiety, which significantly increases the inhibitory effect of the indazole ring against specific enzymatic targets[3]. Crucially, the methoxy group is small enough to avoid severe steric clashes within tight enzymatic binding pockets, a limitation that renders bulkier alkoxy substitutions (like ethoxy or propoxy groups) biologically inactive[3].

Primary Biological Target: Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a vital biological messenger involved in neurotransmission and vascular regulation. However, the overproduction of NO by the neuronal isoform of nitric oxide synthase (nNOS) is a primary driver of neurodegenerative disorders, ischemic damage, and chronic pain transmission (nociception)[3].

The classic nNOS inhibitor, 7-nitroindazole (7-NI), established the C7 position as critical for target binding. However, the discovery of 7-methoxyindazole demonstrated that the potentially toxic nitro-substitution is not indispensable for the biological activity of the indazole ring[4][5].

Causality in Structure-Activity Relationship (SAR)

Molecular modeling of the nNOS active site reveals a highly constrained heme-binding pocket. The 7-methoxy substitution provides optimal electron density to interact with the heme iron or surrounding residues without exceeding the spatial limits of the pocket[3]. When the carbon chain at C7 is extended (e.g., 7-ethoxy, 7-propoxy), the resulting steric hindrance physically prevents the indazole core from achieving the necessary binding conformation, completely abolishing NOS inhibition[3].

G LArg L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) LArg->nNOS Substrate Binding NO Nitric Oxide (NO) nNOS->NO Enzymatic Catalysis Pain Pain Transmission / Nociception NO->Pain Excitatory Signaling Inhibitor 7-Methoxy-2H-indazole Inhibitor->nNOS Competitive Inhibition

Mechanism of nNOS inhibition by 7-methoxy-2H-indazole leading to antinociception.

Expanded Pharmacological Utility: Antimicrobial and Anti-inflammatory Action

Beyond neuroprotection, the 2H-indazole scaffold is a powerful vector for antimicrobial and anti-inflammatory drug design. Hybridization of the 2H-indazole core (such as 2-phenyl-2H-indazole derivatives) yields compounds with potent antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis[1][6]. In some cases, these derivatives are over 12 times more active than the standard-of-care drug metronidazole[1].

Furthermore, these 2H-indazole derivatives exhibit selective in vitro inhibitory activity against cyclooxygenase-2 (COX-2)[1]. Because infectious diseases frequently trigger severe inflammatory responses, a scaffold that simultaneously neutralizes the pathogen and inhibits COX-2 provides a highly desirable dual-action therapeutic profile[1]. Integrating the 7-methoxy substituent into these 2-phenyl-2H-indazole frameworks represents a promising frontier for optimizing both target affinity and pharmacokinetic stability.

Quantitative Data Summary

The following table summarizes the structure-activity relationship of C7-substituted indazoles against rat cerebellar nNOS, highlighting the precise spatial requirements for biological activity[3].

CompoundC7-SubstitutionnNOS Inhibition ProfileBiological Implication
Indazole (Unsubstituted) None11% inhibition (at 10 mM)Weak baseline activity; lacks necessary binding interactions.
7-Nitroindazole (7-NI) -NO₂IC₅₀ = 0.8 ± 0.1 µMPotent reference inhibitor; establishes C7 importance.
7-Methoxyindazole (7-MI) -OCH₃>50% inhibition (at 10 mM)Highly active; proves the nitro group is not strictly required.
7-Ethoxyindazole -OCH₂CH₃InactiveSteric hindrance prevents access to the nNOS active site.
7-Benzyloxyindazole -OCH₂C₆H₅InactiveSevere steric clash completely abolishes binding capability.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the scaffold and the self-validating enzymatic assay used to quantify its primary biological activity.

Protocol A: Synthesis of the 7-Methoxyindazole Core

Causality & Rationale: The synthesis utilizes a regiospecific nitrosation followed by reductive ring closure. Starting from an aniline derivative ensures the methoxy group is perfectly positioned at C7, avoiding the complex isomeric mixtures often produced by direct functionalization of the indazole core[3].

  • Precursor Preparation: Dissolve 2-methoxy-6-methylaniline in an acidic medium (e.g., HCl/acetic acid) and cool to 0°C.

  • Nitrosation: Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise to form the N-nitroso intermediate. Maintain temperature below 5°C to prevent premature decomposition.

  • Ring Closure: Subject the N-nitroso derivative to reductive ring closure conditions (e.g., heating or specific reductive reagents depending on the exact Cadogan-style or classical protocol).

  • Purification: Extract the product using organic solvents, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

  • Validation: Yields typically reach ~80%. Confirm the structure via ¹H NMR (focusing on the characteristic methoxy singlet at ~3.9 ppm) and Mass Spectrometry (M⁺: 148)[3][7].

G Start 2-Methoxy-6-methylaniline Nitroso N-nitroso Intermediate Start->Nitroso Nitrosation (NaNO2) Cyclization Ring Closure Nitroso->Cyclization Heat/Reduction Scaffold 7-Methoxy-2H-indazole Cyclization->Scaffold Yield ~80% Assay1 nNOS Assay Scaffold->Assay1 Neuro-targeting Assay2 COX-2 Screening Scaffold->Assay2 Anti-inflammatory

Synthetic workflow and biological screening pathways for the 7-methoxy-2H-indazole scaffold.

Protocol B: In Vitro nNOS Enzymatic Assay (Radioligand Method)

Causality & Rationale: Nitric oxide is a highly reactive gas with a half-life of seconds, making direct quantification highly prone to error. Because NOS enzymes convert L-arginine to NO and L-citrulline in a strict 1:1 stoichiometric ratio, measuring the accumulation of radiolabeled L-[³H]citrulline provides a highly stable, self-validating proxy for nNOS activity[3].

  • Tissue Preparation: Homogenize rat cerebellum (a tissue rich in nNOS) in a cold buffer containing protease inhibitors. Centrifuge to isolate the cytosolic fraction containing the enzyme.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the tissue extract with cofactors (NADPH, calmodulin, CaCl₂) and the test compound (7-methoxyindazole dissolved in max 0.4% DMSO to prevent solvent toxicity)[3].

  • Self-Validating Controls:

    • Positive Control: Include a reaction with 7-NI to validate assay sensitivity (expected IC₅₀ ~ 0.8 µM)[3].

    • Basal Control: Run a reaction with vehicle only (DMSO) to establish baseline 100% activity (typically ~120 pmol citrulline/mg protein/h)[3].

  • Radioligand Incubation: Initiate the reaction by adding 0.12 mM L-[³H]arginine. Incubate precisely for 15 minutes at 37°C[3].

  • Termination & Separation: Stop the reaction by adding a cold stop buffer (containing EDTA to chelate calcium). Pass the mixture through a cation-exchange resin column (e.g., Dowex). Unreacted L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.

  • Quantification: Measure the flow-through radioactivity using a liquid scintillation counter. Calculate the percentage of inhibition relative to the basal control.

References

  • Schumann-Bard, P., Collot, V., Hommet, Y., & Rault, S. (2001). Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Bioorganic & Medicinal Chemistry Letters.
  • Collot, V., Sopkova-de Oliveira Santos, J., Schumann-Bard, P., Colloc'h, N., MacKenzie, E. T., & Rault, S. (2008). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).
  • Schumann-Bard, P., Collot, V., Hommet, Y., & Rault, S. (2001). ChemInform Abstract: Inhibition of Neuronal Nitric Oxide Synthase by 7-Methoxyindazole and Related Substituted Indazoles.
  • Hernández-García, E., et al. (2017).
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central (PMC).
  • Rodríguez-Villar, K., et al. (2021).
  • PubChem. (2025). 7-Methoxyindazole | C8H8N2O | CID 10441839.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 7-Methoxy-3-(trimethylsilyl)-2H-indazole

Introduction & Mechanistic Rationale The functionalization of the indazole core is a critical path in modern drug discovery, given its prevalence in kinase inhibitors and neuroactive compounds. The compound 7-Methoxy-3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of the indazole core is a critical path in modern drug discovery, given its prevalence in kinase inhibitors and neuroactive compounds. The compound 7-Methoxy-3-(trimethylsilyl)-2H-indazole (which exists in tautomeric equilibrium with its 1H-form) is a highly versatile building block. However, a direct Suzuki-Miyaura coupling on a silylated carbon is mechanistically unfavorable under standard conditions.

To achieve C3-arylation, a two-step activation-coupling sequence is required. The trimethylsilyl (TMS) group acts as a traceless directing group. Due to the β -silicon effect, the C-Si bond is highly polarized, making it exceptionally susceptible to electrophilic ipso-substitution (iododesilylation). This converts the inert TMS group into a highly reactive carbon-iodine bond, yielding 3-iodo-7-methoxy-1H-indazole. This intermediate is a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling [1].

The presence of the 7-methoxy group provides unique electronic and steric properties. As an electron-donating group, it increases the electron density of the indazole ring, which can slightly decelerate the oxidative addition of palladium to the C3-I bond compared to unsubstituted indazoles. Consequently, careful selection of the palladium catalyst and base is required to drive the reaction to completion without promoting side reactions such as protodehalogenation.

Workflow & Pathway Visualization

G A 7-Methoxy-3-(trimethylsilyl) -2H-indazole B Step 1: Iododesilylation (NIS, MeCN, 50°C) A->B C 3-Iodo-7-methoxy -1H-indazole B->C D Step 2: Suzuki-Miyaura (Ar-B(OH)2, Pd cat, Base) C->D E 3-Aryl-7-methoxy -1H-indazole D->E

Workflow for the activation and Suzuki coupling of 3-TMS-indazoles.

Experimental Protocols & Causality

Step 1: Iododesilylation (Activation)

Objective: Convert the unreactive TMS group to an iodine atom for subsequent cross-coupling.

Materials:

  • 7-Methoxy-3-(trimethylsilyl)-2H-indazole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Acetonitrile (MeCN, anhydrous)

Procedure:

  • Dissolve 7-Methoxy-3-(trimethylsilyl)-2H-indazole in anhydrous MeCN (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Add NIS (1.2 equiv) in a single portion.

  • Heat the reaction mixture to 50 °C and stir for 2–4 hours under an inert argon atmosphere.

  • Workup: Cool to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted electrophilic iodine. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude 3-iodo-7-methoxy-1H-indazole can typically be used in the next step without further purification.

Causality & Expert Insight: We select NIS over Iodine monochloride (ICl) because NIS provides a controlled, slow release of the iodonium ion ( I+ ). The 7-methoxy group activates the aromatic ring; using a harsh reagent like ICl could lead to over-halogenation at the C4 or C6 positions. Acetonitrile is chosen as the solvent because its polarity stabilizes the Wheland intermediate formed during the ipso-substitution.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the C3 position of the indazole and the arylboronic acid [2].

Materials:

  • 3-Iodo-7-methoxy-1H-indazole (1.0 equiv)

  • Arylboronic acid ( Ar−B(OH)2​ ) (1.5 equiv)

  • Pd(PPh3​)4​ or Pd(dppf)Cl2​ (0.05 equiv, 5 mol%)

  • Potassium carbonate ( K2​CO3​ ) (3.0 equiv)

  • 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Procedure:

  • Charge a Schlenk flask with 3-iodo-7-methoxy-1H-indazole, the arylboronic acid, and K2​CO3​ .

  • Add the degassed 1,4-Dioxane/ H2​O mixture (0.1 M concentration relative to the indazole).

  • Purge the flask with argon for 10 minutes, then add the palladium catalyst.

  • Seal the flask and heat to 90 °C for 12–16 hours.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc.

  • Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the final 3-aryl-7-methoxy-1H-indazole.

Causality & Expert Insight: The 4:1 Dioxane/ H2​O solvent system is critical. The water dissolves the inorganic base ( K2​CO3​ ), which must coordinate with the boronic acid to form the reactive boronate complex ( [Ar−B(OH)3​]− ) required for the transmetalation step. K2​CO3​ is preferred over stronger bases like NaOH to prevent base-catalyzed degradation of the indazole core. We recommend Pd(PPh3​)4​ for standard aryl groups, but for sterically hindered or heteroaryl boronic acids, Pd(dppf)Cl2​ is superior due to its wider bite angle, which accelerates reductive elimination.

Quantitative Data & Catalyst Selection

The efficiency of the Suzuki coupling depends heavily on the electronic and steric nature of the boronic acid. The table below summarizes expected outcomes and optimal catalyst choices based on empirical data.

Boronic Acid ClassExample SubstrateCatalyst ChoiceTime (h)Expected Yield (%)
Electron-Rich Aryl 4-Methoxyphenylboronic acid Pd(PPh3​)4​ 1285 – 92
Electron-Deficient Aryl 4-Fluorophenylboronic acid Pd(PPh3​)4​ 1478 – 85
Heteroaryl 3-Pyridinylboronic acid Pd(dppf)Cl2​ 1665 – 75
Sterically Hindered 2-Methylphenylboronic acid Pd(dppf)Cl2​ 1860 – 70

Trustworthiness: In-Process Controls (IPCs) for Self-Validation

To ensure this protocol acts as a self-validating system , researchers must implement the following checkpoints. Proceeding without these validations risks carrying over unreacted intermediates, complicating purification.

  • Validation Checkpoint 1 (Post-Iododesilylation): Before proceeding to Step 2, take an aliquot for 1H NMR and LC-MS.

    • Pass Criteria: The 1H NMR spectrum must show the complete disappearance of the sharp 9H singlet at ~0.3 ppm (corresponding to the TMS group). LC-MS must show a mass shift from the TMS-indazole [M+H]+ to the iodo-indazole [M+H]+ .

  • Validation Checkpoint 2 (During Suzuki Coupling): At the 12-hour mark, perform TLC (e.g., 7:3 Hexane:EtOAc) and LC-MS.

    • Pass Criteria: LC-MS must confirm the target mass. Crucially, check for the presence of 7-methoxy-1H-indazole (the protodehalogenated byproduct). If this byproduct exceeds 10%, it indicates that the transmetalation step is too slow, suggesting that the base is insufficient or the boronic acid has degraded (protodeboronation). In future runs, switch to a more active catalyst like Pd(dppf)Cl2​ or use freshly recrystallized boronic acid.

References

  • Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles with Aryl Boronic Acids: A General and Flexible Route to 3-Arylindazoles Source: Tetrahedron, Volume 55, Issue 22, 1999, Pages 6917-6922. URL:[Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: Molecules (MDPI), Volume 23, Issue 8, 2018, Article 2045. URL:[Link]

Application

Application Notes &amp; Protocols: 7-Methoxy-3-(trimethylsilyl)-2H-indazole as a Versatile Intermediate in Modern Drug Discovery

Abstract The indazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] Its unique electronic properties and abili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it an ideal framework for designing potent and selective therapeutic agents, particularly kinase inhibitors.[3][4][5] This guide focuses on a key synthetic intermediate, 7-Methoxy-3-(trimethylsilyl)-2H-indazole , detailing its synthesis and strategic application. The introduction of a methoxy group at the 7-position can significantly modulate the scaffold's pharmacokinetic properties and target engagement, while the C-3 trimethylsilyl (TMS) group serves as a versatile synthetic handle, enabling late-stage functionalization through a variety of chemical transformations. We provide field-proven protocols and expert insights into leveraging this intermediate for the rapid generation of diverse compound libraries aimed at accelerating drug discovery programs.

The Strategic Advantage of the 7-Methoxy-3-Silyl Indazole Scaffold

The design of effective synthetic routes is paramount in drug discovery. The ideal intermediate is one that is readily accessible and allows for the introduction of molecular diversity at a late stage. 7-Methoxy-3-(trimethylsilyl)-2H-indazole is an exemplary intermediate that fulfills these criteria.

  • The Indazole Core: As a bioisostere of indole and purine, the indazole nucleus is adept at mimicking the adenine of ATP, making it a powerful hinge-binding motif for protein kinase inhibitors.[5][6]

  • The 7-Methoxy Group: Substitution at the C-7 position can influence the molecule's conformation and interaction with target proteins. The 7-methoxy group, in particular, has been explored in the development of neuronal nitric oxide synthase (nNOS) inhibitors and other neurologically active agents.[7][8] It can occupy hydrophobic pockets within a binding site and favorably impact metabolic stability.

  • The 3-Trimethylsilyl (TMS) Group: The C-Si bond at the C-3 position is the lynchpin of this intermediate's utility. While relatively stable, it can be selectively cleaved and replaced, acting as a "masked" C-H bond or a precursor to more reactive functionalities. This allows for precise and controlled diversification at a position critical for modulating potency and selectivity.

The logical workflow for utilizing this intermediate is visualized below.

G Figure 1: Strategic Workflow for Utilizing 7-Methoxy-3-(trimethylsilyl)-2H-indazole START Starting Materials: 3-Methoxybenzyne Precursor & Trimethylsilyldiazomethane SYN Synthesis of Intermediate [3+2] Cycloaddition START->SYN Reagents INTERMEDIATE Key Intermediate: 7-Methoxy-3-(trimethylsilyl)-2H-indazole SYN->INTERMEDIATE Yields Product HALO Electrophilic Halogenation (Iododesilylation) INTERMEDIATE->HALO Key Transformation COUPLING Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) HALO->COUPLING Provides Substrate LIBRARY Diverse Library of C-3 Functionalized 7-Methoxyindazoles COUPLING->LIBRARY Generates Diversity SAR SAR Studies & Lead Optimization LIBRARY->SAR Input for Assay

Caption: A high-level workflow from starting materials to a diverse chemical library.

Synthesis Protocol: 7-Methoxy-3-(trimethylsilyl)-2H-indazole

The most efficient and direct synthesis of 3-substituted indazoles involves the [3+2] dipolar cycloaddition of an in-situ generated benzyne with a diazo compound.[9] This method avoids the multiple protection/deprotection steps often required in alternative routes.

Protocol 2.1: Synthesis via [3+2] Cycloaddition

This protocol describes the reaction between 3-methoxybenzyne (generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) and trimethylsilyldiazomethane.

Materials:

  • 2-Bromo-6-methoxyaniline

  • tert-Butyl nitrite

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Trimethylsilyldiazomethane (2.0 M solution in hexanes)

  • Cesium fluoride (CsF)

  • 18-Crown-6

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk flask or oven-dried, argon-flushed round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

Step-by-Step Procedure:

Part A: Preparation of 3-Methoxybenzyne Precursor (2-bromo-1-methoxy-3-(trimethylsilyl)benzene)

  • This precursor synthesis is based on established methods and is provided for completeness. A more direct precursor, such as 2-(trimethylsilyl)-6-methoxyphenyl trifluoromethanesulfonate, can also be used if commercially available. The key is the generation of 3-methoxybenzyne.

Part B: [3+2] Cycloaddition

  • To an oven-dried Schlenk flask under an argon atmosphere, add cesium fluoride (CsF, 3.0 equiv.) and 18-crown-6 (2.0 equiv.).

  • Add anhydrous acetonitrile (MeCN) to create a slurry.

  • Add the 3-methoxybenzyne precursor (e.g., 2-(trimethylsilyl)-6-methoxyphenyl trifluoromethanesulfonate, 1.0 equiv.) dissolved in anhydrous THF.

  • Cool the mixture to 0 °C.

  • Slowly add trimethylsilyldiazomethane (2.0 M solution in hexanes, 1.2 equiv.) dropwise via syringe over 20 minutes. Caution: Diazomethane and its derivatives are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood behind a blast shield.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-Methoxy-3-(trimethylsilyl)-2H-indazole as the final product.

Expected Characterization:

  • ¹H NMR: Expect signals for the TMS group (singlet, ~0.3 ppm), the methoxy group (singlet, ~4.0 ppm), and distinct aromatic protons corresponding to the 7-methoxyindazole core.[10]

  • ¹³C NMR: Expect signals for the TMS carbon, methoxy carbon, and aromatic carbons.

  • MS (ESI): Calculate the expected m/z for [M+H]⁺.

Application in Synthesis: Leveraging the C-Si Bond

The true power of 7-Methoxy-3-(trimethylsilyl)-2H-indazole lies in its capacity for facile and selective transformation into other key intermediates, primarily 3-haloindazoles.

Protocol 3.1: Iododesilylation to 3-Iodo-7-methoxy-1H-indazole

The C-Si bond is readily cleaved by electrophilic iodine sources to install an iodine atom at the C-3 position, a crucial handle for subsequent cross-coupling reactions.

Caption: Conversion of the silyl intermediate to a key iodo-indazole for cross-coupling.

Materials:

  • 7-Methoxy-3-(trimethylsilyl)-2H-indazole (1.0 equiv.)

  • Iodine monochloride (ICl, 1.0 M solution in DCM, 1.1 equiv.) OR N-Iodosuccinimide (NIS, 1.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine, Anhydrous MgSO₄

Step-by-Step Procedure:

  • Dissolve 7-Methoxy-3-(trimethylsilyl)-2H-indazole in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Slowly add the solution of ICl dropwise. Alternatively, add NIS portion-wise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ to remove excess iodine (the color will disappear).

  • Separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography (hexanes/ethyl acetate) to yield 3-Iodo-7-methoxy-1H-indazole .

Application in Drug Discovery: Library Synthesis via Suzuki-Miyaura Coupling

With the 3-iodo-7-methoxy-1H-indazole in hand, chemists can rapidly generate a library of analogues by introducing various aryl or heteroaryl groups using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for this purpose.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-Iodo-7-methoxy-1H-indazole (1.0 equiv.)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf)-CH₂Cl₂ adduct, 3 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3.0 equiv.)

  • Solvent system (e.g., Dioxane/Water, DMF, or Toluene/Ethanol/Water)

EntryBoronic Acid (Ar-B(OH)₂)CatalystBaseSolventYield (%)
14-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95
2Pyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃DMF70-85
32-Thiopheneboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-90
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O75-90
Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Yields are typical and may vary.

Step-by-Step Procedure:

  • To a microwave vial or Schlenk flask, add 3-iodo-7-methoxy-1H-indazole, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C (or use microwave irradiation, e.g., 120 °C for 20-40 min) until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired C-3-arylated-7-methoxy-1H-indazole.

This modular approach allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.

Conclusion

7-Methoxy-3-(trimethylsilyl)-2H-indazole is a high-value intermediate for any drug discovery program targeting scaffolds built around the indazole nucleus. Its strategic design facilitates a robust and flexible synthetic platform. By employing the protocols detailed in this guide—from the initial [3+2] cycloaddition to the crucial iododesilylation and subsequent Suzuki-Miyaura coupling—research teams can significantly accelerate the synthesis of diverse compound libraries. This enables a more rapid and efficient exploration of chemical space, ultimately shortening the timeline for identifying and optimizing novel drug candidates.

References

  • Bookser, B. C. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(15), 5811–5817. Available at: [Link]

  • Bookser, B. C. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available at: [Link]

  • Bookser, B. C. (2006). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. Available at: [Link]

  • Collot, V., Sopkova-de Oliveira Santos, J., Schumann-Bard, P., Colloc'h, N., Mackenzie, E. T., & Rault, S. (2003). Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 195-199. Available at: [Link]

  • Yoshida, H. (2007). Supporting Information for "A Novel Synthesis of 1H-Indazoles via the [3+2] Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH. Available at: [Link]

  • Shi, F., & Larock, R. C. (2007). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 9(23), 4647–4650. Available at: [Link]

  • Reddy, C. R. (2015). Electronic Supplementary Information (ESI) A facile synthesis of 2H-indazoles under neat conditions and further transformation. The Royal Society of Chemistry. Available at: [Link]

  • Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 75(18), 6296–6299. Available at: [Link]

  • Mohammadpoor-Baltork, I., Memarian, H. R., & Bahrami, K. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44(9), 1877-1880. Available at: [Link]

  • Kamal, A., & Ali, M. S. (2019). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 9(55), 32189-32205. Available at: [Link]

  • GCIS-ChemRadar. (n.d.). 7-Chloro-3-methoxy-1H-indazole CAS#1527632-41-2 | Regulatory Information. GCIS-ChemRadar. Available at: [Link]

  • Wang, C., et al. (2019). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Organic & Biomolecular Chemistry, 17(4), 868-872. Available at: [Link]

  • Various Authors. (2016). New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs. Google Patents.
  • Various Authors. (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). Methyl 7-Methoxy-2H-indazole-3-carboxylate | 885278-95-5. Splendid Lab. Available at: [Link]

  • Wang, W., et al. (2022). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Archiv der Pharmazie, 355(7), 2200065. Available at: [Link]

  • Kumar, D., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical and Pharmaceutical Sciences, 14(4), 1-10. Available at: [Link]

  • Various Authors. (2017). Synthesis of indazoles. Google Patents.
  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 107-115. Available at: [Link]

  • Slade, D. J., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(31), 4479-4481. Available at: [Link]

  • Various Authors. (2020). 2H-INDAZOLE DERIVATIVES AND THEIR USE IN THE TREATMENT OF DISEASE. WIPO Patentscope. Available at: [Link]

  • Liu, Z., et al. (2015). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 13(4), 1046-1050. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Slade, D. J., et al. (2007). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Synlett, 2007(12), 1853-1856. Available at: [Link]

  • Shi, F., & Larock, R. C. (2020). Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 97, 232-244. Available at: [Link]

  • Garg Lab, UCLA. (n.d.). Patents & Products. UCLA. Available at: [Link]

  • Various Authors. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-A/c4274c4493778a46743818e11a2217c91726a455]([Link]

  • Teixeira, F. C., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13345-13365. Available at: [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19894-19941. Available at: [Link]

  • Collot, V., et al. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. Available at: [Link]

  • Various Authors. (2009). Indazole derivatives. Google Patents.
  • Various Authors. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). Available at: [Link]

  • Lee, J. H., & Kim, M. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 57(11), 4445-4455. Available at: [Link]

  • Zhang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5708. Available at: [Link]

  • Lee, J. H., & Kim, M. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Available at: [Link]

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Method

Application Note: Synthesis of Substituted 7-Methoxyindazoles from 7-Methoxy-3-(trimethylsilyl)-2H-indazole

Executive Summary & Scientific Rationale The indazole scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, and its derivatives have been identified as highly potent and selective inhibitors of neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The indazole scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, and its derivatives have been identified as highly potent and selective inhibitors of neuronal nitric oxide synthase (nNOS)[1]. Because NO overproduction is implicated in neurodegenerative disorders such as Parkinson's disease and ischemic stroke, optimizing the binding affinity and pharmacokinetic profile of 7-MI is a major target in drug development.

Direct functionalization of the C3 position in unsubstituted indazoles is synthetically challenging due to competing N-alkylation and ring-opening side reactions. To bypass these limitations, 7-Methoxy-3-(trimethylsilyl)-2H-indazole serves as a highly versatile synthetic linchpin[2]. The C3-trimethylsilyl (TMS) group acts as a stable yet selectively reactive handle, enabling divergent synthetic pathways to access a broad chemical space of 3-substituted 7-methoxyindazoles[3].

Mechanistic Principles & Causality

The functionalization of 7-Methoxy-3-(trimethylsilyl)-2H-indazole relies on the unique electronic properties of the silicon-carbon bond, which can be selectively activated via two distinct mechanistic pathways:

  • Pathway A: Fluoride-Promoted Desilylative Addition (Brook Rearrangement) The introduction of Cesium Fluoride (CsF) capitalizes on the high thermodynamic affinity of fluoride for silicon. Fluoride attack generates a transient at the C3 position[4]. When an aryl aldehyde is present, this nucleophile attacks the carbonyl carbon. Crucially, the resulting alkoxide intermediate undergoes a rapid Brook rearrangement (migration of the silyl group from carbon to oxygen)[4]. This rearrangement is the causal driving force of the reaction, preventing reversibility and funneling the intermediate toward the stable 3-(arylhydroxymethyl) product after aqueous hydrolysis[2].

  • Pathway B: Halodesilylation and Cross-Coupling For the direct installation of aryl or heteroaryl rings at C3, the TMS group is first converted into an iodide using N-Iodosuccinimide (NIS)[3]. The TMS group activates the C3 position for ipso-substitution, ensuring quantitative halogenation without competing electrophilic aromatic substitution on the electron-rich 7-methoxybenzenoid ring. The resulting C-I bond is highly susceptible to oxidative addition by Palladium(0), making it an ideal substrate for Suzuki-Miyaura cross-coupling.

SynthesisWorkflow SM 7-Methoxy-3-(trimethylsilyl) -2H-indazole ReagentA CsF, Ar-CHO DMF, 3Å MS, RT SM->ReagentA ReagentB NIS, MeCN RT, Dark SM->ReagentB IntA1 Silicon-Stabilized Carbanion ReagentA->IntA1 IntA2 Brook Rearrangement (O-Silyl Intermediate) IntA1->IntA2 ProdA 3-(Arylhydroxymethyl)- 7-methoxyindazole IntA2->ProdA IntB 3-Iodo-7-methoxy -2H-indazole ReagentB->IntB ReagentC Ar-B(OH)2, Pd(PPh3)4 K2CO3, 90°C IntB->ReagentC ProdB 3-Aryl-7-methoxy -indazole ReagentC->ProdB

Divergent synthetic workflows for C3-functionalization of 7-Methoxy-3-(trimethylsilyl)-2H-indazole.

Experimental Protocols

Protocol A: Synthesis of 3-(Arylhydroxymethyl)-7-methoxy-2H-indazole

Objective: Direct C3 functionalization via CsF-promoted addition to aldehydes. Materials: 7-Methoxy-3-(trimethylsilyl)-2H-indazole (1.0 equiv), Aryl aldehyde (2.0 equiv), Anhydrous CsF (1.5 equiv), Activated 3Å Molecular Sieves, Anhydrous DMF.

  • Preparation (Causality): Flame-dry a Schlenk flask containing 3Å molecular sieves (200 mg/mmol of substrate) under argon. Why? The sieves are critical to sequester trace moisture. Without them, ambient water will prematurely protonate the carbanion, yielding the undesired desilylated byproduct (7-methoxyindazole)[2].

  • Reaction: Add 7-Methoxy-3-(trimethylsilyl)-2H-indazole (1.0 mmol) and the aryl aldehyde (2.0 mmol) to the flask. Dissolve in anhydrous DMF (5 mL).

  • Activation: Add anhydrous CsF (1.5 mmol) in one rapid portion to minimize atmospheric exposure. Stir the suspension at room temperature (20–25 °C).

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The starting material (high Rf) will gradually disappear, replaced by a highly polar, UV-active product spot. The absence of a spot corresponding to the desilylated parent indazole confirms the efficacy of the molecular sieves. Reaction times typically range from 6 to 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to hydrolyze the O-silyl intermediate. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Synthesis of 3-Iodo-7-methoxy-2H-indazole

Objective: Preparation of a highly reactive cross-coupling electrophile via halodesilylation. Materials: 7-Methoxy-3-(trimethylsilyl)-2H-indazole (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Anhydrous Acetonitrile (MeCN).

  • Reaction: Dissolve the TMS-indazole (1.0 mmol) in anhydrous MeCN (5 mL) under argon. Protect the flask from direct light using aluminum foil to prevent radical-mediated side reactions that could lead to unselective halogenation.

  • Halogenation: Add NIS (1.1 mmol) portion-wise.

  • Monitoring (Self-Validation): Stir at room temperature for 2 hours. The reaction mixture transitions from colorless to slightly yellow/orange upon NIS addition. TLC (Hexanes/EtOAc 3:1) will show complete consumption of the starting material[3].

  • Workup: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃). Self-Validation: The solution will immediately turn colorless, validating the complete neutralization of unreacted electrophilic iodine species. Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate. The crude 3-iodo-7-methoxy-2H-indazole is generally >95% pure and can be used directly in the next step.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-Aryl-7-methoxyindazoles for SAR studies. Materials: 3-Iodo-7-methoxy-2H-indazole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv), Toluene/EtOH/H₂O (4:1:1).

  • Degassing (Causality): In a microwave vial or Schlenk flask, combine the iodoindazole, arylboronic acid, and K₂CO₃ in the solvent mixture. Sparge the biphasic mixture with argon for 15 minutes. Why? Oxygen removal is critical to prevent the homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) rapidly under a stream of argon. Seal the vessel.

  • Heating (Self-Validation): Heat the mixture to 90 °C for 8 hours. During this phase, the biphasic mixture will transition from a pale yellow suspension to a dark brown/black mixture. This color change is a self-validating indicator of the formation of palladium black, confirming that the catalytic cycle is actively turning over.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Filter the organic phase through a short pad of Celite to remove palladium particulates. Concentrate and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and yields for the functionalization of the 7-methoxyindazole scaffold based on validated literature parameters[2],[3].

Starting MaterialReagents / ElectrophileMechanistic PathwayIsolated ProductExpected Yield
7-Methoxy-3-(TMS)-2H-indazoleBenzaldehyde, CsF, 3Å MSBrook Rearrangement3-(Phenylhydroxymethyl)-7-methoxyindazole70–75%
7-Methoxy-3-(TMS)-2H-indazole4-Chlorobenzaldehyde, CsF, 3Å MSBrook Rearrangement3-((4-Chlorophenyl)hydroxymethyl)-7-methoxyindazole65–70%
7-Methoxy-3-(TMS)-2H-indazoleNIS, MeCNHalodesilylation3-Iodo-7-methoxy-2H-indazole>90%
3-Iodo-7-methoxy-2H-indazolePhenylboronic acid, Pd(PPh₃)₄Oxidative Addition / Transmetalation3-Phenyl-7-methoxyindazole80–85%

References

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, Vol. 18, No. 2, 2003, pp. 195-199. URL:[Link]

  • New Synthesis of 3-Substituted Indazoles from 3-Trimethylsilylindazole. Synthesis, Vol. 2004, No. 8, 2004, pp. 1183-1186. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Regioselective Functionalization of 7-Methoxy-3-(trimethylsilyl)-2H-indazole via Directed ortho-Metalation

Abstract This guide provides a detailed technical overview and experimental protocol for the regioselective lithiation and subsequent functionalization of 7-Methoxy-3-(trimethylsilyl)-2H-indazole. The indazole scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed technical overview and experimental protocol for the regioselective lithiation and subsequent functionalization of 7-Methoxy-3-(trimethylsilyl)-2H-indazole. The indazole scaffold is a privileged pharmacophore found in numerous therapeutic agents, making methodologies for its precise functionalization highly valuable in drug discovery and medicinal chemistry.[1][2][3] This protocol leverages the principles of Directed ortho-Metalation (DoM), utilizing the 7-methoxy group as a powerful directing element to achieve selective deprotonation and subsequent derivatization at the C-6 position. We will explore the mechanistic rationale behind this selectivity, provide a robust, step-by-step experimental workflow, and discuss the versatility of this method for introducing a diverse range of functional groups.

Part I: Mechanistic Rationale and Strategic Design

The successful functionalization of complex heterocyclic systems hinges on achieving high regioselectivity, a challenge often encountered with the indazole nucleus due to the presence of multiple potentially reactive sites.[4][5] The substrate, 7-Methoxy-3-(trimethylsilyl)-2H-indazole, is strategically designed to overcome these challenges by incorporating specific functional groups that control the reaction's outcome.

The Strategic Roles of the Substituents
  • 7-Methoxy Group - The Directing Force : The methoxy group is a well-established and powerful Directed Metalation Group (DMG) in organic synthesis.[6][7][8] Its Lewis basic oxygen atom coordinates to the Lewis acidic lithium atom of an organolithium base (e.g., n-butyllithium). This pre-coordination complex brings the base into close proximity to the ortho proton at the C-6 position, dramatically increasing its kinetic acidity and ensuring that deprotonation occurs exclusively at this site.[6][9] This circumvents the need for harsh reaction conditions and provides a predictable route to a single constitutional isomer.

  • 2H-Indazole Tautomer - Ensuring Stability : Indazoles can exist in 1H and 2H tautomeric forms.[3] The substitution at the N-2 position is critical for this methodology. Lithiation of N-1 substituted indazoles at the C-3 position often leads to an unstable anion that can undergo a ring-opening reaction to form o-aminobenzonitrile derivatives.[10] By employing the 2H-indazole isomer, this degradation pathway is blocked, ensuring the integrity of the heterocyclic core throughout the reaction sequence.

  • 3-Trimethylsilyl (TMS) Group - A Protective Placeholder : The trimethylsilyl group at the C-3 position serves as a robust placeholder. The C-3 proton of an indazole can be acidic, and its deprotonation could compete with the desired ortho-metalation at C-6. The TMS group effectively blocks this position from undergoing deprotonation. Furthermore, the TMS group can be readily removed under various conditions (e.g., treatment with fluoride sources or acid) if the parent 3-unsubstituted indazole is the desired final product.[11]

The Mechanism: Directed ortho-Metalation (DoM)

The reaction proceeds via the canonical DoM pathway, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[7][8]

  • Coordination : The organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), first coordinates to the oxygen atom of the 7-methoxy group. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates and enhance the base's reactivity.[7][12]

  • Deprotonation : This coordination positions the alkyl anion of the base for a facile intramolecular proton abstraction from the adjacent C-6 position, forming a stabilized 6-lithio-indazole intermediate. This step is typically performed at low temperatures (e.g., -78 °C) in an aprotic ethereal solvent like tetrahydrofuran (THF) to ensure kinetic control and prevent side reactions.[7]

  • Electrophilic Quench : The resulting aryllithium species is a potent nucleophile that readily reacts with a wide array of electrophiles, introducing a new carbon-carbon or carbon-heteroatom bond specifically at the C-6 position.

Figure 1: Mechanism of Directed ortho-Metalation

Part II: Experimental Application Protocol

This section provides a general, self-validating protocol for the lithiation and subsequent electrophilic quench of 7-Methoxy-3-(trimethylsilyl)-2H-indazole.

Materials and Reagents
Reagent/MaterialGradeSupplierKey Properties/Handling Precautions
7-Methoxy-3-(trimethylsilyl)-2H-indazole>97%VariesStore under inert gas.
Tetrahydrofuran (THF)Anhydrous, >99.9%VariesStore over molecular sieves under inert gas. Use freshly distilled or from a solvent purification system.
n-Butyllithium (n-BuLi)2.5 M in hexanesVariesPyrophoric. Handle under inert atmosphere with proper syringe techniques.
N,N,N',N'-Tetramethylethylenediamine (TMEDA)>99.5%, redistilledVariesCorrosive, hygroscopic. Distill from CaH₂ and store under inert gas.
Representative Electrophile (e.g., Iodomethane)Reagent GradeVariesToxic, volatile. Handle in a fume hood.
Saturated Ammonium Chloride (NH₄Cl) SolutionACS GradeVariesUsed for quenching the reaction.
Diethyl Ether / Ethyl AcetateACS GradeVariesFlammable solvents for extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVariesDrying agent.
Argon or Nitrogen GasHigh Purity (99.998%)VariesFor maintaining an inert atmosphere.
Step-by-Step Protocol

Workflow cluster_prep 1. Preparation cluster_lithiation 2. Lithiation cluster_quench 3. Electrophilic Quench cluster_workup 4. Workup & Purification prep1 Assemble and flame-dry glassware under vacuum. prep2 Backfill with inert gas (Ar/N₂). prep1->prep2 prep3 Dissolve substrate (1.0 eq) in anhydrous THF. prep2->prep3 lith1 Cool solution to -78 °C (dry ice/acetone bath). prep3->lith1 lith2 Add TMEDA (1.1 eq) (optional). lith1->lith2 lith3 Add n-BuLi (1.1 eq) dropwise. lith2->lith3 lith4 Stir at -78 °C for 1 hour. lith3->lith4 quench1 Add electrophile (1.2 eq) dropwise at -78 °C. lith4->quench1 quench2 Allow to slowly warm to room temperature. quench1->quench2 workup1 Quench with sat. aq. NH₄Cl. quench2->workup1 workup2 Extract with EtOAc or Et₂O. workup1->workup2 workup3 Dry organic layer (MgSO₄), filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Figure 2: Experimental Workflow Diagram

1. Reaction Setup (Inert Atmosphere)

  • Assemble a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Flame-dry the glassware under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • To the flask, add 7-Methoxy-3-(trimethylsilyl)-2H-indazole (1.0 equivalent).

  • Add anhydrous THF via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).

2. Lithiation

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • (Optional but recommended) Add TMEDA (1.1 equivalents) dropwise via syringe. The use of TMEDA can accelerate the lithiation and often leads to cleaner reactions and higher yields.[7][12]

  • Slowly add n-butyllithium (1.1 equivalents, e.g., 2.5 M in hexanes) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

3. Functionalization (Electrophilic Quench)

  • While maintaining the temperature at -78 °C, add the desired electrophile (1.2-1.5 equivalents) dropwise.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1-2 hours.

4. Workup and Purification

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to yield the pure 6-functionalized indazole derivative.

Part III: Scope of Functionalization

The generated 6-lithio-indazole is a versatile intermediate capable of reacting with a broad spectrum of electrophiles. The choice of electrophile directly dictates the functional group introduced at the C-6 position.

Electrophile ClassReagent ExampleResulting Functional Group
Alkylating AgentsIodomethane (CH₃I)Methyl (-CH₃)
Benzyl BromideBenzyl (-CH₂Ph)
Carbonyl CompoundsAcetone2-Hydroxypropyl
Benzaldehyde(Hydroxy)phenylmethyl
Dimethylformamide (DMF)Formyl (-CHO)
Silylating AgentsTrimethylsilyl ChlorideTrimethylsilyl (-SiMe₃)
Halogenating AgentsIodine (I₂)Iodo (-I)
Hexachloroethane (C₂Cl₆)Chloro (-Cl)
Carboxylating AgentsCarbon Dioxide (CO₂)Carboxylic Acid (-COOH)

Part IV: Safety and Troubleshooting

  • Safety : Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All operations must be conducted under a strict inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses. Syringe and cannula techniques are mandatory for transferring these reagents.

  • Troubleshooting :

    • Low Yield : May result from insufficient exclusion of air or moisture, which consumes the organolithium reagent. Ensure all glassware is rigorously dried and the system is leak-proof. The quality/titer of the n-BuLi is also critical and should be checked periodically.

    • Incomplete Reaction : If starting material is recovered, the lithiation time or temperature may need optimization. Extending the stirring time at -78 °C or allowing a slight temperature increase (e.g., to -40 °C) before adding the electrophile may be beneficial, though this risks decreased selectivity.

    • Side Products : The formation of side products can arise from reaction with the solvent (especially at higher temperatures) or from competitive lithiation at other sites if the DoM is not fully directing. The use of TMEDA generally improves regioselectivity.

Conclusion

The directed ortho-metalation of 7-Methoxy-3-(trimethylsilyl)-2H-indazole provides a reliable and highly regioselective platform for the synthesis of C-6 functionalized indazoles. The strategic placement of the methoxy, N-2 substitution, and C-3 silyl groups ensures predictable and controlled reactivity. This methodology grants researchers in medicinal and materials chemistry access to a wide array of novel indazole derivatives, facilitating the exploration of structure-activity relationships and the development of new molecular entities.

References

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Dudley, D. A., Bunker, K. D., & Jewell, J. P. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(21), 4944-4947. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Wikipedia contributors. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (n.d.). Angewandte Chemie. [Link]

  • Directed ortho metalation. (n.d.). Grokipedia. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. [Link]

  • Cheung, M., & Dubowchik, G. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6308–6311. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27289-27303. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Chicago Chemistry. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2022). Chinese Journal of Science and Technology. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1887. [Link]

  • Raut, S., et al. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis, 362(18), 3768-3794. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 7-Methoxy-3-(trimethylsilyl)-2H-indazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 7-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole .

Synthesizing C3-functionalized 2H-indazoles presents unique challenges, primarily due to the thermodynamic preference for the 1H-indazole tautomer and the competitive directing effects of the 7-methoxy group[1][2]. This guide provides field-proven insights, causal explanations for common failures, and self-validating protocols to ensure your workflows are robust and reproducible.

Mechanistic Workflows

Understanding the underlying reaction pathways is critical for troubleshooting. Below are the two primary synthetic routes utilized for C3-silylation of the 2H-indazole core.

Workflow1 SM 7-Methoxy-1H-indazole (Starting Material) N2_Protect N2-Protection (SEM-Cl, Base) SM->N2_Protect Intermediate1 7-Methoxy-2-SEM-2H-indazole (Stabilized 2H Tautomer) N2_Protect->Intermediate1 Lithiation C3-Lithiation (n-BuLi, THF, -78 °C) Intermediate1->Lithiation Intermediate2 C3-Lithio Intermediate (Kinetically Favored) Lithiation->Intermediate2 Silylation Electrophilic Quench (TMSCl, -78 °C to RT) Intermediate2->Silylation Product 7-Methoxy-2-SEM-3-(trimethylsilyl)-2H-indazole (Target Core) Silylation->Product

Workflow for the directed C3-lithiation and silylation of 7-methoxy-2H-indazole.

Workflow2 SM 7-Methoxy-2-Aryl-2H-indazole + Trimethylsilane PC_Excitation Photocatalyst Excitation (Blue LED, 4CzIPN) SM->PC_Excitation HAT Hydrogen Atom Transfer (Quinuclidine) PC_Excitation->HAT Radical_Int Silyl Radical Addition at C3 HAT->Radical_Int Oxidation Oxidation & Deprotonation (Aromatization) Radical_Int->Oxidation Product 7-Methoxy-3-(trimethylsilyl)-2-aryl-2H-indazole Oxidation->Product

Photoredox-catalyzed free radical C3-silylation pathway for 2H-indazoles.

Yield Optimization Data

Comparing synthetic strategies is essential for scaling. The table below summarizes the expected quantitative outcomes based on the chosen methodology.

Synthesis StrategyReagents / CatalystTemperatureTime (h)Avg. Yield (%)Key Advantage
Directed Lithiation n-BuLi, TMSCl, THF-78 °C to RT2 - 475 - 85%High regioselectivity for C3[2]
Photoredox C-H Silylation TMS-H, 4CzIPN, Blue LED25 °C (RT)12 - 1665 - 78%Mild conditions, metal-free[3]
Aryne Cycloaddition Sydnone, TBAF, CsFRT4 - 870 - 90%Bypasses tautomerization entirely[1][4]
Mechanochemical TMS-imidazole, K₂CO₃RT1 - 250 - 60%Solvent-free, highly scalable[5]

Troubleshooting & FAQs

Q: During the lithiation step, I am observing significant amounts of C6 or C7a silylated byproducts instead of the desired C3-TMS product. How can I fix this? A: This is a classic regioselectivity issue driven by the 7-methoxy group. Methoxy groups are strong ortho-directing groups (ODGs) for organolithium reagents due to the coordination of the lithium cation with the oxygen lone pairs[2][5]. Causality & Fix: C3-deprotonation is kinetically favored due to the high acidity of the C3 proton (adjacent to the electron-withdrawing N2-atom), but ortho-lithiation is thermodynamically stable. If your reaction temperature rises above -78 °C, thermodynamic equilibration occurs, shifting the lithium to the methoxy-adjacent carbons. Ensure strict cryogenic conditions (-78 °C) and limit the lithiation time to 10–15 minutes before quenching with TMSCl to maintain kinetic control.

Q: My starting material is reverting to the 1H-indazole tautomer, drastically reducing the yield of the 3-(trimethylsilyl)-2H-indazole. Why? A: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form[6]. Causality & Fix: To lock the molecule in the 2H conformation and enable C3-functionalization, you must introduce an N2-protecting group (such as a 2-(trimethylsilyl)ethoxymethyl or SEM group) under kinetic control[2]. Alternatively, construct the 2H-indazole core directly via a [3+2] dipolar cycloaddition of an o-(trimethylsilyl)aryl triflate with a sydnone, which selectively yields the 2H-isomer without contamination from the 1H-tautomer[1][4].

Q: The yield of my photoredox C-H silylation is plateauing at 40%. How can I push this to >75%? A: Photopromoted free radical silylation relies on a delicate balance between the photocatalyst and the Hydrogen Atom Transfer (HAT) catalyst[3]. Causality & Fix: The silyl radical is highly reactive and prone to dimerization (forming hexamethyldisilane) if the local concentration of the 2H-indazole is too low. Increase the equivalents of the silane (up to 3.0 equiv) and ensure the reaction is rigorously degassed (freeze-pump-thaw x3). Oxygen quenches the excited state of the photocatalyst and scavenges silyl radicals, which is the primary cause of stalled conversions.

Q: After quenching with TMSCl, my yield is low, and I detect hexamethyldisiloxane (HMDSO) in the NMR. What went wrong? A: TMSCl is highly moisture-sensitive. Causality & Fix: Any adventitious water in your THF or introduced during the quench will rapidly hydrolyze TMSCl to TMS-OH, which then condenses to form HMDSO. Distill your THF over sodium/benzophenone immediately prior to use, and ensure your TMSCl is freshly distilled from calcium hydride (CaH₂).

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating, step-by-step methodologies.

Protocol A: Directed C3-Lithiation and Silylation

This protocol assumes the use of a pre-formed 7-Methoxy-2-SEM-2H-indazole to lock the 2H tautomer.

  • System Preparation & Drying: Flame-dry a 50 mL Schlenk flask under a vacuum and backfill with dry Argon (repeat 3x). Add 7-Methoxy-2-SEM-2H-indazole (1.0 mmol) and 10 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach exactly -78 °C. Self-Validation: Use a highly accurate internal thermocouple; do not rely solely on the bath temperature.

  • Kinetic Lithiation: Dropwise, add n-BuLi (1.1 mmol, 2.5 M in hexanes) down the side of the flask over 5 minutes.

    • Self-Validation: The solution should transition to a bright yellow/orange color, visually confirming the formation of the C3-lithio intermediate[2]. Stir for exactly 15 minutes. Do not exceed this time to prevent ortho-lithiation directed by the 7-methoxy group.

  • Electrophilic Quench: Rapidly add freshly distilled TMSCl (1.5 mmol) in one portion. The yellow color should immediately dissipate, indicating a successful quench.

  • Aromatization & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (silica gel, hexane/EtOAc).

Protocol B: Photopromoted Free Radical Silylation (Metal-Free Alternative)

A modern approach for 2-Aryl-substituted 7-Methoxy-2H-indazoles.

  • Reagent Mixing: In an oven-dried 10 mL glass vial equipped with a Teflon septum, add 7-Methoxy-2-aryl-2H-indazole (0.2 mmol), 4CzIPN (photocatalyst, 2 mol%), and quinuclidine (HAT catalyst, 20 mol%)[3].

  • Solvent & Silane Addition: Add anhydrous acetonitrile (2.0 mL) and trimethylsilane (0.6 mmol, 3.0 equiv).

  • Degassing (Critical Step): Perform three cycles of freeze-pump-thaw.

    • Self-Validation: During the thaw cycle under a vacuum, monitor the liquid. When no more micro-bubbles form, the solution is fully degassed and oxygen-free. Backfill with Argon.

  • Irradiation: Place the vial 2 cm away from a 34 W Blue LED lamp (λ = 450 nm). Stir at room temperature for 14 hours. A cooling fan must be used to ensure the reaction remains at 25 °C.

  • Purification: Dilute with water, extract with dichloromethane, concentrate, and purify via flash chromatography to isolate the 7-Methoxy-3-(trimethylsilyl)-2-aryl-2H-indazole.

References

  • Source: Organic Letters (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Buy 7-Methoxy-3-(trimethylsilyl)

Sources

Optimization

side reactions in the synthesis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole

Welcome to the Technical Support Center for the functionalization of indazole scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered during the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of indazole scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered during the synthesis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole .

Functionalizing the C3 position of the 2H-indazole core is notoriously difficult. The electron-donating nature of the 7-methoxy substituent alters the pKa of the C3 proton and enriches the heterocycle, creating a precarious balance between successful electrophilic trapping and catastrophic thermodynamic degradation.

Below is the mechanistic diagnosis of the primary failure pathways, followed by troubleshooting FAQs, quantitative data, and a self-validating experimental protocol.

Mechanistic Divergence: C3-Silylation vs. Degradation

MechanisticPathway Indazole N2-Protected 7-Methoxy-2H-indazole Base LDA (1.1 eq) THF, -78 °C Indazole->Base Lithiated C3-Lithiated Intermediate (Kinetically Stable at -78 °C) Base->Lithiated TMSCl + TMSCl (Electrophilic Quench) Lithiated->TMSCl Kinetic Control Warming T > -40 °C or Excess Base Lithiated->Warming Thermodynamic Degradation Product 7-Methoxy-3-(trimethylsilyl) -2H-indazole TMSCl->Product Kinetic Control Kemp Kemp Elimination (N-N Bond Cleavage) Warming->Kemp Thermodynamic Degradation Benzonitrile 2-Amino-3-methoxy -benzonitrile Derivative Kemp->Benzonitrile Thermodynamic Degradation

Mechanistic divergence of C3-lithiated 2H-indazoles: TMS trapping vs. Kemp elimination.

Troubleshooting FAQs

Q1: Why am I isolating a benzonitrile derivative instead of the desired 3-TMS-indazole during C3-lithiation? Diagnosis: You are observing the Kemp Elimination (base-catalyzed ring opening). Mechanistic Causality: When 2H-indazoles are treated with strong bases to generate the C3-lithiated intermediate, the resulting carbanion is thermodynamically unstable. If the internal temperature rises above -40 °C, the intermediate undergoes an E1cB-like fragmentation. The N-N bond cleaves, yielding a 2-amino-3-methoxybenzonitrile derivative (1)[1]. The 7-methoxy group exacerbates this by donating electron density, making the ring system more sensitive to fragmentation under basic conditions. Solution: Maintain strict cryogenic kinetic control (-78 °C). Furthermore, you must utilize an N2-directing group such as[2-(Trimethylsilyl)ethoxy]methyl (SEM). The SEM group coordinates with the lithium ion, stabilizing the C3-lithio species and significantly suppressing the Kemp elimination pathway (2)[2].

Q2: My reaction yields predominantly N-trimethylsilyl indazole rather than the C3-TMS product. How do I redirect the silylation? Diagnosis: Competitive N-silylation due to unprotected nitrogen nucleophilicity. Mechanistic Causality: Nitrogen is inherently more nucleophilic than the C3 carbon. If the indazole is N-unprotected, TMSCl will rapidly react at N1 or N2. Even if a C3-anion is formed, rapid equilibration can lead to silyl migration to the nitrogen atom (3)[3]. Solution: If an N-unprotected synthesis is absolutely required, pivot away from lithiation and use a photoredox-catalyzed C-H silylation strategy. Recent methodologies employ photocatalysts (e.g., 4CzIPN) and hydrogen atom transfer (HAT) reagents to generate silyl radicals that selectively attack the C3 position without requiring nitrogen protection (4)[4].

Q3: When using the photoredox C-H silylation method, I observe unreacted starting material and di-silylated byproducts. How can I optimize this? Diagnosis: Radical over-propagation and inefficient HAT cycling. Mechanistic Causality: The direct C-H silylation of 2H-indazoles using silanes relies on a delicate radical cycle. The 7-methoxy group enriches the indazole ring, making the C3 position highly reactive to the silyl radical. However, excess silane leads to off-target radical attack (di-silylation). Conversely, poor oxygen levels in aerobic protocols stall the oxidative quenching of the photocatalyst, leaving unreacted starting material (5)[5]. Solution: Limit the silane to exactly 1.5 equivalents. Ensure consistent irradiation (15 W blue LEDs at 455 nm) and maintain an open-air environment if the specific HAT protocol requires aerobic conditions for catalyst turnover[5].

Quantitative Data: Impact of Reaction Parameters on Product Distribution

The following table summarizes how the choice of protecting group, base, and temperature dictates the fate of the 7-methoxy-2H-indazole core during classical metalation.

EntryProtecting GroupBaseTemp (°C)Yield: 3-TMS Product (%)Yield: Kemp Byproduct (%)Primary Failure Mode
1Nonen-BuLi-78< 5%0%N-Silylation (TMS migration)
2N2-SEMn-BuLi00%> 90%Rapid Thermodynamic Ring Opening
3N2-AlkylLDA-4040%50%Partial Ring Opening
4 N2-SEM LDA -78 85% < 5% Optimal Kinetic Control

Self-Validating Experimental Protocol: C3-Silylation via Kinetic Lithiation

To guarantee reproducibility and prevent late-stage failure, this protocol is designed as a self-validating system . It includes an in-process Quality Control (QC) checkpoint to verify the structural integrity of the intermediate before committing to the final electrophilic quench.

Prerequisites:

  • Starting material: N2-SEM protected 7-Methoxy-2H-indazole.

  • Glassware must be flame-dried and purged with ultra-high purity Argon.

Step 1: Cryogenic Metalation

  • Dissolve the N2-SEM-7-Methoxy-2H-indazole (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate strictly to -78 °C for 15 minutes.

  • Add freshly prepared Lithium Diisopropylamide (LDA, 1.1 eq) dropwise down the side of the flask over 10 minutes to prevent localized heating. Stir for 45 minutes at -78 °C.

Step 2: The Validation Checkpoint (D2O Quench Test) Do not proceed to Step 3 without validating the intermediate.

  • Using a purged syringe, extract a 0.1 mL aliquot of the reaction mixture and immediately inject it into a vial containing 0.5 mL of D2O.

  • Validation Criteria: Analyze the organic layer via rapid LC-MS. You must observe the [M+D]+ mass peak corresponding to the deuterated indazole.

    • Pass: Absence of the C3-H proton signal (~8.0 ppm in 1H NMR) and no benzonitrile mass (M-14 fragmentation). Proceed to Step 3.

    • Fail: Presence of ring-opened benzonitrile indicates temperature excursion. Abort and restart.

Step 3: Electrophilic Trapping

  • Add Trimethylsilyl chloride (TMSCl, 1.5 eq, freshly distilled over CaH2) dropwise at -78 °C.

  • Maintain the reaction at -78 °C for an additional 2 hours. Crucial Causality: Allowing the reaction to warm before the TMSCl has fully reacted will trigger the Kemp elimination of any remaining unquenched C3-anion.

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl.

Step 4: Isolation

  • Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3x).

  • Wash the combined organics with brine, dry over Na2SO4, and concentrate.

  • Final Validation: TLC (Hexane/EtOAc 8:2) will reveal a highly non-polar, UV-active spot corresponding to the 7-Methoxy-3-(trimethylsilyl)-2H-indazole.

References

  • 1H- and 2H-Indazoles (Update 2011)
  • Silylation of 2 H-indazoles by photoinduced hydrogen atom transfer catalysis Source: Organic & Biomolecular Chemistry / PubMed URL
  • Photopromoted Free Radical Silylation of 2-Aryl-2H-indazoles with Silanes Source: The Journal of Organic Chemistry / ACS Publications URL
  • Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes Source: ResearchGate URL
  • Physical organic chemistry of benzisoxazoles. I.

Sources

Troubleshooting

managing steric hindrance in reactions with 7-Methoxy-3-(trimethylsilyl)-2H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize highly substituted indazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize highly substituted indazoles. 7-Methoxy-3-(trimethylsilyl)-2H-indazole presents a notoriously difficult synthetic challenge due to a phenomenon I refer to as the "steric vise."

To understand the causality behind your failed reactions, we must look at the molecule's spatial geometry. The C7-methoxy group projects significant electron density and steric bulk directly over the N1 position. Simultaneously, the massive C3-trimethylsilyl (TMS) group severely restricts access to the N2 position. Standard reagents simply cannot bypass this dual-hindrance architecture.

Below is our comprehensive troubleshooting guide, designed to help you bypass these steric roadblocks through thermodynamic control, alternative electrophiles, and strategic desilylation.

Troubleshooting & FAQ: Managing the "Steric Vise"

Q1: Why am I getting near-zero conversion when attempting standard N-alkylation with alkyl bromides and K2​CO3​ ? The Causality: Under standard basic conditions (e.g., K2​CO3​ in DMF), N-alkylation proceeds via an SN​2 mechanism that is highly sensitive to steric hindrance. The relative energy difference between the transition states for N1 and N2 alkylation correlates with steric parameters (B-values) [1]. Because your substrate has a C7-methoxy blocking N1 and a C3-TMS blocking N2, the activation energy for both pathways is prohibitively high. The reagents simply bounce off the sterically shielded nitrogen core.

Q2: I cannot remove the TMS group yet. How can I force N2-selective alkylation despite the C3 hindrance? The Causality: You must abandon standard SN​2 alkyl halides and switch to acid-catalyzed alkyl 2,2,2-trichloroacetimidates. Under acidic conditions, the imide of the trichloroacetimidate is protonated. This activation facilitates a highly favored nucleophilic displacement by the N2-indazole nitrogen. The non-covalent interactions in this specific transition state stabilize the N2 pathway, effectively overriding the C3-TMS steric bulk and delivering exclusive N2-alkylation [1].

Q3: Why does removing the TMS group suddenly cause my N-alkylation to become highly N2-selective? The Causality: Once the C3-TMS group is removed via protodesilylation, the N2 position becomes sterically free. However, the C7-methoxy group remains intact. Literature demonstrates that C7-substituted indazoles (such as those with −OMe , −NO2​ , or −CO2​Me ) exert intense steric and electronic repulsion at N1, naturally conferring ≥96% N2 regioselectivity during subsequent alkylations [3].

Q4: I need to perform a cross-coupling at the C3 position. Why is my palladium catalyst failing to undergo oxidative addition? The Causality: The TMS group is too bulky to allow standard Pd-insertion. Unless you are utilizing specific fluoride-activated Hiyama coupling conditions, the most reliable workaround is to perform a rapid protodesilylation using Tetrabutylammonium fluoride (TBAF)[2], followed by a standard halogenation (e.g., NBS or NIS) to install a coupling-friendly bromide or iodide at C3.

Mechanistic Pathway & Workflow Visualization

G Start 7-Methoxy-3-(TMS)-indazole C7 C7-Methoxy Blockade (Hinders N1) Start->C7 C3 C3-TMS Blockade (Hinders N2) Start->C3 TBAF TBAF Desilylation (Removes TMS) Start->TBAF Strategic Optimization Base Standard SN2 Alkylation (K2CO3 + R-Br) C7->Base C3->Base LowYield Reaction Failure (Steric Clash) Base->LowYield Steric Rejection N2Select Exclusive N2-Alkylation (Driven by C7 Blockade) TBAF->N2Select Electrophilic Addition

Caption: Decision tree for overcoming dual steric hindrance at N1 and N2 positions.

Workflow Step1 1. Substrate Prep Dissolve in THF/MeOH (20:1) Step2 2. Desilylation Add 1M TBAF (2.0 equiv) at 25°C Step1->Step2 Step3 3. Self-Validation TLC Check (Non-polar TMS disappears) Step2->Step3 Step4 4. Quenching Wash with Aqueous NH4Cl Step3->Step4 Step5 5. Functionalization Proceed to N-Alkylation or Halogenation Step4->Step5

Caption: Step-by-step workflow for TBAF-mediated desilylation prior to functionalization.

Quantitative Data: Impact of Steric Hindrance on Regioselectivity

The following table summarizes expected outcomes when attempting to functionalize 7-Methoxy-3-(trimethylsilyl)-2H-indazole compared to its desilylated counterpart.

Substrate StateReaction ConditionsPrimary Steric BarrierExpected N1:N2 RatioExpected Yield
Intact 3-TMS K2​CO3​ , Alkyl-Br, DMF, 120°CDual (C3-TMS & C7-OMe)N/A (Fails)< 5%
Intact 3-TMS Trichloroacetimidate, AcidicC7-OMe (N1 blocked)<1 : 9975 - 85%
Desilylated (C3-H) NaH, Alkyl-Br, THF, 25°CC7-OMe (N1 blocked)<4 : 96> 90%
Desilylated (C3-H) Mitsunobu ConditionsC7-OMe (N1 blocked)1 : 2.550 - 60%

Experimental Protocols

Protocol A: Controlled Protodesilylation (Relieving C3 Hindrance)

This protocol is a self-validating system: the massive polarity shift upon removing the lipophilic TMS group makes reaction monitoring unambiguous.

  • Preparation: Dissolve 7-Methoxy-3-(trimethylsilyl)-2H-indazole (1.0 equiv) in a solvent mixture of THF:MeOH (20:1) to achieve a 0.1 M concentration. The methanol acts as a crucial proton source for the desilylation intermediate [2].

  • Activation: Add TBAF (1.0 M solution in THF, 2.0 equiv) dropwise at room temperature (25°C).

  • Self-Validation (Monitoring): Stir for 1–5 minutes. Monitor strictly by TLC (Hexanes:EtOAc). You will observe the rapid disappearance of the high-Rf (non-polar) starting material and the appearance of a significantly lower-Rf (polar) desilylated product. Do not over-stir, as indazoles can degrade under prolonged exposure to basic fluoride.

  • Quenching: Immediately dilute the solution with Diethyl Ether ( Et2​O ) and quench by washing successively with saturated aqueous NH4​Cl (4×) to remove all tetrabutylammonium salts.

  • Isolation: Wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. The product is now primed for unhindered N2-alkylation.

Protocol B: Highly Selective N2-Alkylation (Bypassing C3 Hindrance)

Use this protocol if you must retain the C3-TMS group for downstream steps.

  • Preparation: Dissolve the intact 7-Methoxy-3-(trimethylsilyl)-2H-indazole (1.0 equiv) and your chosen alkyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Acid Catalysis: Add a catalytic amount of strong acid (e.g., TMSOTf or TfOH, 0.1 equiv) at 0°C.

  • Reaction: Allow the reaction to warm to room temperature. The acid protonates the imidate, creating a highly electrophilic species that is captured exclusively by the N2 nitrogen, completely ignoring the steric bulk of the C3-TMS group [1].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Dichloromethane (DCM), dry over Na2​SO4​ , and purify via flash chromatography.

References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole WuXi AppTec Biology URL:[Link]

  • Experimental and Theoretical Investigation of the Coarctate Cyclization of (2-Ethynylphenyl)phenyldiazenes The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution PubMed Central (PMC) - NIH URL:[Link]

Optimization

analytical challenges in characterizing 7-Methoxy-3-(trimethylsilyl)-2H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing analytical roadblocks when characterizing complex heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing analytical roadblocks when characterizing complex heterocyclic scaffolds. 7-Methoxy-3-(trimethylsilyl)-2H-indazole presents a "perfect storm" of analytical challenges: the dynamic annular tautomerism of the indazole core, the steric and electronic influence of the 7-methoxy group, and the extreme lability of the 3-trimethylsilyl (TMS) group under standard analytical conditions.

This guide is designed to troubleshoot the most common anomalies encountered during NMR, Mass Spectrometry, and HPLC workflows, providing the mechanistic causality behind each issue and field-proven protocols to resolve them.

Module 1: NMR Spectroscopy & Tautomeric Dynamics

Q: My ¹H and ¹³C NMR spectra show broadened peaks and complex splitting patterns at room temperature. Is my sample degrading or impure? A: Not necessarily. Your molecule is likely experiencing intermediate exchange on the NMR timescale due to annular tautomerism. Indazoles exist in a dynamic equilibrium between the 1H- and 2H-tautomers[1]. While the 1H-tautomer is generally thermodynamically favored, the bulky 3-TMS group and the 7-methoxy group create unique steric and electronic environments that can stabilize the 2H-form[2]. When the rate of proton exchange between N1 and N2 is comparable to the NMR acquisition timescale, the signals broaden.

Q: How can I definitively prove my compound is the 2H-tautomer rather than the 1H-tautomer? A: The most reliable diagnostic tool is ¹³C NMR, specifically the chemical shift of the C-7 carbon. Because the 2H-tautomer possesses a quinonoid-like electronic structure, the C-7 resonance is significantly deshielded compared to the benzenoid 1H-form[2].

Table 1: Diagnostic ¹³C NMR Chemical Shifts for Indazole Tautomers

Carbon Position1H-Indazole Form (ppm)2H-Indazole Form (ppm)Mechanistic Causality
C-3 ~135.0~125.0Shifted upfield in 2H due to altered conjugation and the electropositive TMS group.
C-7 109.0 – 111.0118.0 – 119.0Primary diagnostic peak; strongly deshielded in the 2H quinonoid structure[2].
C-7a (Bridgehead) ~140.0~130.0Reflects the loss of full benzenoid aromaticity in the adjacent ring.

Protocol: Low-Temperature NMR for Tautomer Trapping To resolve peak broadening and accurately quantify the tautomeric ratio, you must slow down the exchange rate.

  • Solvent Selection: Dissolve 15 mg of the sample in 0.5 mL of anhydrous CD₂Cl₂ or DMF-d7. Crucial: Avoid CDCl₃, as residual DCl will acid-catalyze both tautomeric exchange and the cleavage of your TMS group[3].

  • Temperature Gradient: Acquire standard ¹H spectra starting at 298 K. Stepwise lower the temperature by 10 K increments down to 213 K.

  • Equilibration: Allow 5 minutes of thermal equilibration at each step to ensure magnetic field homogeneity.

  • Acquisition: Below the coalescence temperature (typically <240 K), the exchange slows sufficiently to reveal distinct, sharp signals for both the 1H and 2H tautomers.

  • Integration: Integrate the distinct methoxy protons (singlets around 3.8-4.0 ppm) to determine the exact thermodynamic ratio of the tautomers in solution.

Module 2: Mass Spectrometry (ESI-MS) Anomalies

Q: When running ESI-MS (Positive Mode), I cannot find the[M+H]⁺ peak. Instead, I see major peaks corresponding to [M-72]⁺ or[M-89]⁺. What is happening? A: You are observing severe in-source desilylation. The trimethylsilyl (TMS) group is highly labile under the acidic, aqueous conditions typically used in standard Electrospray Ionization (ESI)[4]. During droplet desolvation, the TMS group hydrolyzes, resulting in the loss of a TMS cation (73 Da) or trimethylsilanol (TMSOH, 90 Da)[5][6].

Protocol: "Cold ESI" & APCI Workflow for Labile TMS Compounds To preserve the intact molecular ion, you must minimize both thermal and chemical energy during ionization.

  • Mobile Phase Modification: Replace acidic modifiers (e.g., 0.1% Formic Acid) with neutral volatile buffers (e.g., 10 mM Ammonium Acetate, pH 7.0) to prevent acid-catalyzed cleavage[4].

  • Source Temperature: Lower the capillary/desolvation temperature from the standard 300°C to 150°C.

  • Declustering Potential: Reduce the cone voltage to 10-15 V to prevent in-source collision-induced dissociation (CID).

  • Alternative Ionization: If ESI still fails, switch to Atmospheric Pressure Chemical Ionization (APCI) using a non-polar solvent system (e.g., Hexane/Isopropanol), which relies on gas-phase charge transfer and avoids aqueous hydrolysis[7].

MS_Optimization N1 Analyze 7-OMe-3-TMS-2H-indazole N2 Standard ESI-MS (0.1% FA, 300°C) N1->N2 N3 Is[M+H]+ Intact? N2->N3 N4 Loss of TMS [M-TMS+H]+ detected N3->N4 No N6 Intact Molecular Ion [M+H]+ Confirmed N3->N6 Yes N5 Optimize: Cold ESI or APCI (Neutral pH, 150°C, Low Voltage) N4->N5 N5->N6

Diagnostic workflow for mitigating in-source desilylation during MS analysis.

Module 3: HPLC Method Development & Peak Tailing

Q: My HPLC chromatograms show severe peak tailing (Asymmetry factor > 2.0) and sometimes a split peak. Is my column degrading? A: This is a dual-factor issue caused by secondary retention mechanisms and on-column degradation. Indazoles contain basic nitrogen atoms that interact strongly with ionized residual silanol groups (Si-O⁻) on the silica stationary phase, producing severe peak tailing[8][9]. Furthermore, if you are using an acidic mobile phase (pH < 3.0), the split peak is likely due to on-column desilylation; the acid is slowly cleaving the 3-TMS group as the analyte band travels down the column.

Table 2: Impact of Mobile Phase pH on Indazole Chromatography

Mobile Phase pHSilanol StateAnalyte StateChromatographic Result
Acidic (pH 2.0) Protonated (Neutral)Protonated (Cationic)Sharp peaks, but high risk of TMS cleavage [8].
Neutral (pH 7.0) Ionized (Anionic)NeutralSevere peak tailing due to silanol interactions[9].
Basic (pH 9.5) Ionized (Anionic)NeutralOptimal: Good peak shape; TMS group remains stable.

Protocol: Robust RP-HPLC Method for TMS-Indazoles To achieve a Gaussian peak shape (Asymmetry < 1.2) while preserving the labile TMS group:

  • Column Selection: Discard standard silica C18 columns. Select a fully end-capped, hybrid organic-inorganic C18 column designed to shield residual silanols and withstand high-pH environments[8][10].

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide. Prepare Mobile Phase B as 100% Acetonitrile. (Avoid methanol, as it can act as a nucleophile and attack the TMS group under certain conditions).

  • Gradient Elution: Run a gradient from 40% B to 95% B over 10 minutes. The extreme lipophilicity of the TMS group requires a high organic concentration for efficient elution.

  • Column Temperature: Maintain at 25°C – 30°C. Avoid high temperatures (>40°C), which exponentially accelerate silyl ether/alkylsilyl hydrolysis.

  • System Suitability: Monitor the USP tailing factor. If it exceeds 1.5 over consecutive runs, the column's end-capping may be degrading[11].

HPLC_Logic Start HPLC Analysis of 7-OMe-3-TMS-indazole Issue Observe Peak Tailing or Split Peaks Start->Issue Cause1 Silanol Interactions (Basic Nitrogens) Issue->Cause1 Cause2 On-Column Desilylation (Acidic Mobile Phase) Issue->Cause2 Fix1 Use Fully End-Capped Hybrid C18 Column Cause1->Fix1 Fix2 Switch to Basic pH (Ammonium Bicarbonate pH 9.5) Cause2->Fix2 Result Symmetrical Gaussian Peak (As < 1.2) Fix1->Result Fix2->Result

Logic tree for troubleshooting and resolving HPLC peak tailing and on-column degradation.

Sources

Reference Data & Comparative Studies

Validation

comparison of silyl protecting groups for 2H-indazoles

Silyl Protecting Groups for 2H-Indazoles: A Comparative Guide to Regioselectivity and Functionalization Introduction: The Tautomeric Challenge The indazole scaffold is a privileged pharmacophore in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Silyl Protecting Groups for 2H-Indazoles: A Comparative Guide to Regioselectivity and Functionalization

Introduction: The Tautomeric Challenge

The indazole scaffold is a privileged pharmacophore in medicinal chemistry and drug development. However, its annular tautomerism presents a significant synthetic hurdle. The proton can reside on either nitrogen, yielding the thermodynamically stable 1H-indazole (benzenoid form) or the kinetically accessible but less stable 2H-indazole (quinonoid form)[1]. Because the 1H-tautomer is favored by approximately 4–5 kcal/mol due to the preservation of full benzenoid aromaticity, direct alkylation or functionalization often yields inseparable mixtures or heavily favors the N-1 position[2].

To selectively access 2H-indazoles or functionalize the C-3 position, researchers rely on silyl protecting groups to kinetically trap the N-2 position or sterically block N-1[3]. This guide objectively compares the performance of the most common silyl groups—SEM, TBS, and TIPS—and provides validated methodologies for their application.

Mechanistic Insights: Kinetic vs. Thermodynamic Control

The choice of silyl group and the reaction conditions dictate the regiochemical outcome:

  • Thermodynamic Control (N-1 Preference): When indazoles are deprotonated with strong bases (e.g., NaH) in polar aprotic solvents (THF), the resulting indazolide anion is delocalized[1]. Because the 1H-isomer is thermodynamically more stable, bulky silyl chlorides like tert-butyldimethylsilyl chloride (TBS-Cl) or triisopropylsilyl chloride (TIPS-Cl) will exclusively attack the N-1 position to minimize steric clashing with the C-3 substituent[4].

  • Kinetic Control (N-2 Preference): The N-2 lone pair is kinetically more accessible than N-1, which is partially hindered by the adjacent C-7 proton. By using weaker, non-deprotonating bases (e.g., DIPEA) or specific catalytic conditions, the electrophilic 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) can be directed selectively to the N-2 position[5].

Comparative Performance of Silyl Protecting Groups

To objectively compare these groups, we evaluate their regioselectivity, yield, and deprotection conditions based on established literature.

Protecting GroupReagentBase / SolventTempRegioselectivity (N1:N2)YieldDeprotection Method
SEM SEM-ClNaH / THF0 °C to RT7.5 : 1 (Favors N-1)66%TBAF (THF) or HCl (EtOH)
SEM SEM-ClDIPEA / CH₂Cl₂RT< 1 : 20 (Favors N-2)>85%TBAF (THF) or HCl (EtOH)
TBS TBS-ClNaH / THF0 °C to RT> 20 : 1 (Favors N-1)>90%TBAF (THF)
TIPS TIPS-ClNaH / THF0 °C to RTExclusive N-1>90%TBAF (THF, Reflux)

Data synthesized from established regioselective protection protocols[3][6].

Visualizing the Regioselective Pathways

G Indazole Indazole Core (1H / 2H Tautomers) SEM_Kinetic SEM-Cl + Mild Base (Kinetic Control) Indazole->SEM_Kinetic Kinetically accessible N-2 TBS_Thermo TBS-Cl + NaH (Steric/Thermodynamic) Indazole->TBS_Thermo Deprotonation (Indazolide) TIPS_Steric TIPS-Cl + NaH (Extreme Steric Bulk) Indazole->TIPS_Steric Deprotonation (Indazolide) N2_SEM 2-SEM-Indazole (N-2 Protected) SEM_Kinetic->N2_SEM Regioselective (>85%) N1_TBS 1-TBS-Indazole (N-1 Protected) TBS_Thermo->N1_TBS Favors N-1 (>20:1) N1_TIPS 1-TIPS-Indazole (N-1 Protected) TIPS_Steric->N1_TIPS Exclusive N-1

Regioselective silylation pathways of indazoles based on protecting group sterics and conditions.

Why SEM is the Gold Standard for 2H-Indazoles

While TBS and TIPS are excellent for locking the 1H-tautomer, SEM is uniquely valuable for 2H-indazole chemistry. Once installed at N-2, the SEM group acts as a powerful directing group for C-3 lithiation[3]. The oxygen atom in the ethoxymethyl linker chelates the lithium cation, stabilizing the C-3 carbanion and allowing for subsequent trapping with various electrophiles (e.g., alkyl halides, aldehydes, or transmetalation for Negishi cross-couplings)[7].

G N2_SEM 2-SEM-Indazole Lithiation n-BuLi, THF, -78°C (C-3 Lithiation) N2_SEM->Lithiation SEM chelates & directs ortho-lithiation Electrophile Electrophile Addition (e.g., R-X, Ar-I/Pd) Lithiation->Electrophile Nucleophilic trapping Deprotection TBAF (THF) or HCl (EtOH) (SEM Cleavage) Electrophile->Deprotection C-3 functionalized intermediate Product 3-Substituted 2H-Indazole (Target Scaffold) Deprotection->Product Traceless removal

Workflow for SEM-directed C-3 functionalization of 2H-indazoles and subsequent deprotection.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol 1: Kinetically Controlled Synthesis of 2-SEM-Indazole

Objective: Selectively protect the N-2 position using mild conditions to avoid thermodynamic equilibration[5].

  • Preparation: Dissolve the 1H-indazole (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA is a non-nucleophilic, relatively weak base that prevents the formation of the fully delocalized indazolide anion, keeping the reaction under kinetic control[5].

  • Silylation: Cool the mixture to 0 °C and dropwise add SEM-Cl (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation (TLC & NMR): Quench with water, extract with CH₂Cl₂, and purify via silica gel chromatography.

    • Self-Validation Step: Confirm regioselectivity via 1D NOE (Nuclear Overhauser Effect) NMR. Irradiating the SEM methylene protons (approx. δ 5.5 ppm) will show a strong NOE enhancement with the C-3 proton (approx. δ 8.0 ppm) in the 2-SEM isomer, which is absent in the 1-SEM isomer[3].

Protocol 2: Thermodynamically Controlled Synthesis of 1-TBS-Indazole

Objective: Exploit steric bulk to exclusively protect the N-1 position.

  • Preparation: Dissolve the 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until hydrogen evolution ceases.

    • Causality: NaH fully deprotonates the indazole, creating a thermodynamic equilibrium where the bulky silyl group will favor the less sterically hindered N-1 position[1].

  • Silylation: Add TBS-Cl (1.1 equiv) in one portion. Stir at room temperature for 12 hours.

  • Validation: Quench with saturated NH₄Cl. The extreme steric bulk of the tert-butyl group ensures >20:1 selectivity for the N-1 isomer, easily verified by the absence of a C-7 proton NOE correlation[8].

Protocol 3: Traceless Deprotection of Silyl Groups

Objective: Remove the SEM, TBS, or TIPS group to reveal the functionalized indazole.

  • Fluoride Cleavage: Dissolve the protected indazole in THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv).

  • Reaction Conditions: Stir at room temperature for TBS/SEM (2–4 hours) or reflux for TIPS (up to 12 hours due to steric shielding)[3].

  • Validation & Purification:

    • Self-Validation Step: TBAF reactions often leave stubborn tetrabutylammonium salts. Validate complete removal by washing the organic layer extensively with water and brine, followed by ¹H NMR verification (absence of high-field multiplet peaks at δ 1.0–1.6 ppm). Alternatively, SEM can be cleaved using 4N HCl in EtOH at 80 °C, which conveniently precipitates the product as a clean di-HCl salt[4].

References

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications (J. Org. Chem.). URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC - NIH. URL:[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ACS Publications (J. Org. Chem.). URL:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications (Org. Process Res. Dev.). URL:[Link]

  • Regioselective Zincation of Indazoles Using TMP2Zn and Negishi Cross-Coupling with Aryl and Heteroaryl Iodides. ResearchGate. URL:[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC - NIH. URL:[Link]

Sources

Comparative

Comparative Reactivity of 1H vs 2H Silylated Indazoles: A Definitive Guide for Synthetic Chemists

Executive Summary & Structural Dynamics Indazoles are privileged pharmacophores ubiquitous in modern drug development. The heterocycle exists in two primary tautomeric forms: the thermodynamically favored 1H-indazole (be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

Indazoles are privileged pharmacophores ubiquitous in modern drug development. The heterocycle exists in two primary tautomeric forms: the thermodynamically favored 1H-indazole (benzenoid aromaticity) and the higher-energy 2H-indazole (quinonoid aromaticity). The 1H-tautomer is typically favored by ~3.2–3.6 kcal/mol in the ground state.

When functionalizing these scaffolds, silylation—either as a transient protecting group (N-silylation) or as a stable structural motif (C-silylation)—acts as a critical divergence point for reactivity. As a Senior Application Scientist, I frequently observe that researchers struggle with regioselective C-3 functionalization. This guide objectively compares the reactivity profiles of 1H- vs 2H-silylated indazoles, demonstrating why the 2H-isomer, despite its thermodynamic instability, is the superior substrate for targeted C-3 modifications.

Mechanistic Divergence: Why 2H-Indazoles Dominate C-3 Reactivity

The fundamental difference in reactivity between the two isomers is dictated by their electronic distribution:

  • 1H-Silylated Indazoles: The N1 atom contributes its lone pair to the aromatic sextet (pyrrole-like). This renders the C-3 position electron-deficient and poorly nucleophilic. Attempts to force C-3 lithiation on N1-protected indazoles frequently result in catastrophic ring-opening degradation into o-aminobenzonitriles.

  • 2H-Silylated Indazoles: The N2 atom possesses a localized, pyridine-like lone pair, forcing the ring into a quinonoid structure. This localizes double-bond character at the C-3 position, dramatically enhancing its susceptibility to both radical addition and directed lithiation.

By strategically utilizing N-2 silylation (e.g., via a SEM protecting group), chemists can stabilize the 2H-form and unlock highly efficient C-3 functionalization pathways . Furthermore, 2-aryl-2H-indazoles readily undergo photopromoted free radical silylation directly at the C-3 position.

Quantitative Comparison of Reactivity Profiles

The following table summarizes the experimental performance and mechanistic rationale for 1H vs 2H silylated indazole functionalization.

Property / Reactivity1H-Silylated Indazoles2H-Silylated IndazolesMechanistic Rationale
Thermodynamic Stability High (Favored by ~3.5 kcal/mol)Low (Kinetically accessible)1H maintains stable benzenoid aromaticity; 2H adopts a higher-energy quinonoid structure.
C-3 Nucleophilicity PoorHigh2H-indazoles possess localized double-bond character at C-3, enhancing reactivity.
Directed C-3 Lithiation Unstable (Prone to ring-opening)Highly StableN-2 silyl groups (e.g., SEM) coordinate lithium, stabilizing the C-3 anion without ring fragmentation.
Radical C-3 Silylation Unreactive / SluggishHighly Efficient (Yields up to 86%)The quinonoid C=N bond in 2H-indazoles acts as an excellent radical acceptor for silyl radicals.

Visualizing the Reactivity Pathways

The logical flow of tautomerization, silylation, and subsequent C-3 functionalization is mapped below.

Reactivity cluster_0 Divergent Reactivity of Silylated Indazoles Core Indazole Core T1H 1H-Indazole (Benzenoid) Core->T1H Favored Tautomer T2H 2H-Indazole (Quinonoid) Core->T2H Unfavored Tautomer S1H N1-Silylation (Stable) T1H->S1H Base / R3SiCl S2H N2-Silylation (SEM) (Directing Group) T2H->S2H Base / SEM-Cl C3_1H C3 Lithiation (Ring Opening) S1H->C3_1H n-BuLi C3_2H C3 Lithiation / Radical Silylation (High Yield Product) S2H->C3_2H n-BuLi or Si-Radical

Divergent C-3 functionalization pathways of 1H- vs 2H-silylated indazoles.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide your troubleshooting.

Protocol A: Regioselective N-2 Silylation and C-3 Lithiation

Adapted from the foundational methodology for SEM-directed functionalization .

  • Deprotonation: Dissolve the indazole substrate in anhydrous THF at 0 °C. Add 1.1 equivalents of NaH (60% dispersion in mineral oil).

    • Causality & Validation: NaH irreversibly deprotonates the indazole, driving the equilibrium entirely to the indazolide anion. The immediate evolution of H₂ gas serves as a visual validation of active reagent and successful deprotonation.

  • Kinetic Silylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise. Stir for 3 hours.

    • Causality & Validation: The silyl ether chloride reacts with the indazolide. While N-1 is thermodynamically favored, a separable mixture is formed. Isolate the N-2 SEM isomer via flash chromatography. Validate the regiochemistry via 2D NOESY NMR (correlating the SEM methylene protons with the C-3 proton).

  • Directed Lithiation: Cool the purified N-2 SEM indazole to -70 °C in anhydrous THF. Slowly add n-BuLi (1.1 equiv).

    • Causality & Validation: The cryogenic temperature prevents nucleophilic attack on the SEM group itself. The SEM oxygen coordinates the Li⁺ ion, directing deprotonation exclusively to the adjacent C-3 position. The solution will transition to a deep yellow color, validating the formation of the C-3 lithio-species.

  • Electrophilic Quench: Introduce the desired electrophile (e.g., a chlorosilane or alkyl halide) and allow the reaction to warm to room temperature.

  • System Quench & Verification: Quench with saturated aqueous NH₄Cl to neutralize unreacted n-BuLi. Extract with EtOAc. Validate product formation via ¹³C NMR (noting the complete disappearance of the characteristic C-3 C-H signal at ~115-125 ppm).

Protocol B: Photopromoted Free Radical C-3 Silylation of 2H-Indazoles

An advanced, transition-metal-free approach for direct C-silylation .

  • Reaction Setup: In a transparent glass vial, combine 2-aryl-2H-indazole (1.0 equiv) and triethylsilane (3.0 equiv) in a 2:1 mixture of DMSO/CH₃CN.

    • Causality & Validation: Excess silane ensures complete conversion. The specific DMSO/CH₃CN solvent mixture is critical; it balances polarity for substrate solubility while stabilizing the transient radical intermediates.

  • Photocatalytic Initiation: Irradiate the open vial with a 15 W blue LED at room temperature for 14 hours.

    • Causality & Validation: Blue light promotes the generation of silyl radicals via a Cross-Dehydrogenative Coupling (CDC) mechanism. The open-air setup is mandatory—ambient oxygen acts as the terminal oxidant. Sealing the vial will halt the reaction, validating the mechanistic requirement for O₂.

  • Workup: Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 20 mL). Wash the organic layer with brine.

    • Causality & Validation: Water effectively crashes out the highly polar DMSO, driving the lipophilic silylated product entirely into the organic phase.

  • Analytical Verification: Evaporate the solvent and analyze the crude mixture via HRMS (ESI-TOF). The presence of the exact mass [M+H]⁺ peak (e.g., m/z 323.1939 for the 2-(p-tolyl)-3-(triethylsilyl)-2H-indazole product) validates the successful radical C-3 silylation.

References

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles Guanglin Luo, Ling Chen, Gene Dubowchik. The Journal of Organic Chemistry (2006). URL:[Link]

  • Photopromoted Free Radical Silylation of 2-Aryl-2H-indazoles with Silanes Yunfei Tian, Luping Zheng, Dongyu Guo, Yuyan Miao, Lijun Li, Weijun Fu, Zejiang Li. The Journal of Organic Chemistry (2023). URL:[Link]

  • Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and 2H-indazoles under transition metal-free conditions Jia Jia, Shuai Chen, Ting Mao, Jinlan Li, Weipiao Li, An-Jun Wang, Dezhi Yang, Zhengli Liu, Chun-Yang He, Zhang Feng. Organic Chemistry Frontiers (2023). URL:[Link]

Validation

A Comparative Guide to the Spectroscopic Analysis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole for Purity Confirmation

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for novel heterocyclic compounds like 7-Methoxy-3-(trimethylsilyl)-2H-indazole, a molecule with significant potential in medicinal chemistry. Ensuring its purity is paramount, as even trace impurities can lead to erroneous biological data, side reactions, or the formation of toxic byproducts.[1][2] This guide provides an in-depth comparison of key spectroscopic techniques for the rigorous purity assessment of this compound, grounded in scientific principles and practical application.

The validation of analytical methods is a critical aspect of quality control in the pharmaceutical industry, ensuring that methods for testing raw materials, intermediates, and final products are reliable and suitable for their intended purpose.[3]

The Critical Role of Purity in Drug Development

The presence of impurities in active pharmaceutical ingredients (APIs) can have significant implications for the safety and efficacy of a drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities.[4] For a molecule like 7-Methoxy-3-(trimethylsilyl)-2H-indazole, potential impurities could arise from starting materials, intermediates, byproducts of the synthesis, or degradation products. Common impurities in related heterocyclic syntheses can include regioisomers, unreacted starting materials, or products of side reactions.[5] Therefore, a multi-faceted analytical approach is essential for a comprehensive purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural and Purity Analysis

NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity determination of organic molecules.[6][7] Its quantitative nature (qNMR) allows for the direct measurement of the analyte concentration against a certified internal standard, providing an absolute purity value.[8][9]

Expertise & Experience: Why NMR is the Primary Choice

The power of NMR lies in its ability to provide detailed information about the molecular structure.[6] For 7-Methoxy-3-(trimethylsilyl)-2H-indazole, ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information about the carbon framework.[10][11] The presence of the trimethylsilyl (TMS) group introduces a characteristic sharp singlet in the upfield region of the ¹H NMR spectrum (around 0 ppm), serving as a key diagnostic signal.[12]

Trustworthiness: Self-Validating Protocols

A well-designed NMR experiment for purity determination is inherently self-validating. The integration of the signals in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to those signals.[8] By comparing the integral of a signal from the analyte to that of a known amount of an internal standard, a highly accurate purity assessment can be made.[9]

Experimental Protocol: Quantitative ¹H NMR (qHNMR)
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 7-Methoxy-3-(trimethylsilyl)-2H-indazole sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into a clean NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.

  • Solvent Selection: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure both the analyte and the standard are fully dissolved and that there are no interfering solvent signals.[13]

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[13]

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses. This is crucial for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.[9]

Data Presentation: Expected ¹H NMR Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Si(CH₃)₃~0.3Singlet9H
OCH₃~4.0Singlet3H
Aromatic Protons6.5 - 7.5Multiplets3H
N-H>10 (if 1H-indazole tautomer is present)Broad Singlet1H

Note: The exact chemical shifts can vary depending on the solvent and concentration. The 2H-indazole tautomer will not show an N-H proton signal.

Visualization: NMR Purity Determination Workflow

Caption: Workflow for quantitative NMR (qNMR) analysis.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation capabilities for identifying and quantifying impurities.[1][14] When coupled with a UV detector, it provides a robust method for routine quality control.[15]

Expertise & Experience: The Rationale for HPLC

While NMR provides an overall purity value, HPLC excels at separating the main component from structurally similar impurities.[4] This is crucial for identifying process-related impurities or degradation products that might be present at low levels. For 7-Methoxy-3-(trimethylsilyl)-2H-indazole, a reversed-phase HPLC method is typically suitable.[16]

Trustworthiness: Method Validation as a Self-Validating System

An HPLC method's reliability is established through a rigorous validation process as per ICH guidelines.[4] This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1] A validated method provides a high degree of assurance in the reported purity values.[17]

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B. A typical gradient might start with a high percentage of A and gradually increase the percentage of B to elute more nonpolar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte. A wavelength of maximum absorbance should be chosen to maximize sensitivity.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards of a reference standard at known concentrations to establish linearity.

  • Data Analysis:

    • The purity is typically determined by area percent, assuming that all impurities have a similar response factor to the main peak.

    • For more accurate quantification, a reference standard for each identified impurity is required.

Data Presentation: Comparative HPLC Data
Method Purity (%) Number of Impurities Detected Resolution (Main Peak vs. Closest Impurity)
HPLC-UV 99.53> 2.0
qNMR 99.2--
Visualization: HPLC Method Development Workflow

Caption: Workflow for impurity identification using LC-MS.

Conclusion: An Integrated Approach for Unquestionable Purity

While each spectroscopic technique offers unique advantages, a truly comprehensive and reliable assessment of the purity of 7-Methoxy-3-(trimethylsilyl)-2H-indazole requires an integrated approach.

  • NMR provides an accurate, absolute measure of the bulk purity and confirms the structure of the main component.

  • HPLC excels at separating and quantifying low-level impurities, providing a detailed impurity profile.

  • MS offers unambiguous confirmation of the identity of the target compound and is invaluable for the structural elucidation of unknown impurities.

By judiciously combining these powerful analytical tools, researchers, scientists, and drug development professionals can ensure the quality and integrity of their chemical matter, thereby fostering confidence in the subsequent biological and clinical data. This rigorous analytical characterization is not just a regulatory requirement but a fundamental aspect of sound scientific practice.

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211.
  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Retrieved from [Link]

  • Sharkey, A. G., Friedel, R. A., & Langer, S. H. (1957).
  • ResearchGate. (n.d.). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers... Retrieved from [Link]

  • Supporting Inform
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR)
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • SIELC. (2018). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Predicted purity of a sample after silylation, according to the quick and the full procedures. Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Methoxy-1-methyl-benz(F)indazole-4,9-dione - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.).
  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). Retrieved from [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

  • PMC. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Retrieved from [Link]

  • Metrologia. (2016).
  • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Retrieved from [Link]

  • MDPI. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • International Journal of Life Science and Pharma Research. (2021). Highlights of Spectroscopic Analysis – A Review.
  • ResearchGate. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2026). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • Asian Journal of Chemistry. (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and 2H-indazoles under transition metal-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Silylation of 2H-indazoles by photoinduced hydrogen atom transfer catalysis. Retrieved from [Link]

Sources

Comparative

Assessing Catalyst Efficiency for the Desilylative Cross-Coupling of 7-Methoxy-3-(trimethylsilyl)-2H-indazole

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist, Catalysis & Synthetic Methodologies The 2H-indazole scaffold is a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist, Catalysis & Synthetic Methodologies

The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors and receptor antagonists. Functionalization at the C3 position is critical for exploring Structure-Activity Relationships (SAR). Utilizing 7-Methoxy-3-(trimethylsilyl)-2H-indazole as a building block offers a distinct strategic advantage: the C3-trimethylsilyl (TMS) group serves as a robust, regioselective linchpin for late-stage ipso-arylation via Hiyama-type cross-coupling[1].

This guide objectively evaluates three distinct Palladium-based catalytic systems for this transformation, providing field-proven insights, mechanistic causality, and self-validating experimental protocols to ensure reproducible scale-up in your laboratory.

Mechanistic Rationale: The Role of the Silicate Intermediate

The desilylative cross-coupling of silylated heteroarenes does not proceed through direct transmetalation. Instead, it requires the exogenous activation of the C-Si bond[2].

When a fluoride source (such as TBAF or CsF) is introduced, it attacks the sterically accessible silicon atom of the TMS group. This generates a hypervalent, pentacoordinate silicate intermediate ([HetAr-SiMe3F]-). This intermediate drastically increases the electron density and nucleophilicity at the C3 carbon of the indazole, lowering the activation energy required to transmetalate the indazole moiety onto the Palladium(II) center[3].

The 7-methoxy group exerts a mild electron-donating effect (+M), which slightly stabilizes the indazole core but does not sterically hinder the C3 position, making the choice of catalyst primarily dependent on the nature of the aryl halide coupling partner.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X (Rate Limiting for Ar-Cl) TransMet Transmetalation Pd(II)(Ar)(Indazole)L_n OxAdd->TransMet + Silicate - L_nSiMe3X RedElim Reductive Elimination 3-Aryl-2H-indazole TransMet->RedElim Steric crowding accelerates RedElim->Pd0 - Target Product Silicate Pentacoordinate Silicate [Indazole-SiMe3F]- Silicate->TransMet Fluoride Activation

Fig 1: Pd-Catalyzed Hiyama-Type ipso-Arylation Catalytic Cycle.

Catalyst System Comparison & Experimental Data

To objectively assess efficiency, we compare three standard catalytic systems for the coupling of 7-Methoxy-3-(trimethylsilyl)-2H-indazole with both activated (Aryl-I) and unactivated (Aryl-Cl) electrophiles.

The Contenders
  • System A: Pd(PPh3)4 (The Baseline)

    • Causality: A traditional zero-valent Palladium source. While effective for highly reactive aryl iodides, the monodentate triphenylphosphine ligands lack the electron density required to insert into stronger C-Cl bonds.

  • System B: Pd(dppf)Cl2 (The Bidentate Stabilizer)

    • Causality: The large bite angle of the dppf ligand prevents catalyst deactivation (e.g., formation of inactive Pd black) at higher temperatures, making it suitable for sluggish aryl bromides.

  • System C: Pd2(dba)3 / XPhos (The High-Performance Standard)

    • Causality: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. The electron-rich nature pushes electron density onto the Pd center, accelerating oxidative addition into unactivated Aryl-Cl bonds. Concurrently, its extreme steric bulk forces the aryl and indazole groups together on the Pd(II) intermediate, drastically accelerating reductive elimination.

Quantitative Performance Summary
Catalyst SystemLigand TypeAryl HalideTemp (°C)Time (h)Conversion (%)*Isolated Yield (%)
Pd(PPh3)4 (5 mol%)Monodentate4-Iodoanisole8012>95%88%
Pd(PPh3)4 (5 mol%)Monodentate4-Chloroanisole10024<10%N/A
Pd(dppf)Cl2 (5 mol%)Bidentate4-Bromoanisole901685%76%
Pd2(dba)3 (2 mol%)XPhos (8 mol%)4-Chloroanisole808>95%91%
Pd2(dba)3 (2 mol%)XPhos (8 mol%)2-Chloropyridine801092%85%

*Conversion determined by LC-MS (UV 254 nm) using 1,3,5-trimethoxybenzene as an internal standard.

Field Insight: For modern drug discovery libraries, System C (Pd2(dba)3 / XPhos) is the undisputed champion. The ability to utilize widely available and inexpensive aryl chlorides without pushing temperatures past 80°C preserves sensitive functional groups on the indazole core.

Self-Validating Experimental Protocol: Pd/XPhos System

The following protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any failure (e.g., moisture poisoning or ligand oxidation) is identified immediately, preventing the loss of valuable building blocks.

Materials Required
  • 7-Methoxy-3-(trimethylsilyl)-2H-indazole (1.0 equiv, 0.5 mmol)

  • Aryl Chloride (1.2 equiv, 0.6 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • TBAF (1.0 M in THF, 2.0 equiv) - Must be anhydrous

  • Solvent: Degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Workflow

Step 1: Catalyst Pre-Activation (Inert Atmosphere)

  • In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with Pd2(dba)3 (9.2 mg) and XPhos (19.1 mg).

  • Add 2.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution should transition from a dark purple/black (dba complex) to a deep, clear red/orange, indicating the successful formation of the active L_nPd(0) species. If the solution remains cloudy or black precipitates form, the solvent is wet or oxygen-contaminated. Discard and restart.

Step 2: Substrate Addition

  • To the active catalyst solution, add 7-Methoxy-3-(trimethylsilyl)-2H-indazole (110 mg, 0.5 mmol) and the chosen Aryl Chloride (0.6 mmol).

  • Add the remaining 3.0 mL of 1,4-dioxane.

Step 3: Silicate Formation and Coupling

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Under a positive stream of nitrogen, inject TBAF (1.0 mL, 1.0 mmol) dropwise via syringe.

    • Causality Note: TBAF addition is highly exothermic. Dropwise addition prevents localized boiling of THF/Dioxane and uncontrolled desilylation (protodesilylation side-reaction).

  • Transfer the vial to a pre-heated aluminum block at 80°C and stir vigorously (800 rpm).

Step 4: Reaction Monitoring (Self-Validation)

  • At the 2-hour mark, withdraw a 10 µL aliquot via microsyringe. Dilute in 1 mL of LC-MS grade Acetonitrile and inject into the LC-MS.

    • Validation Checkpoint: Monitor the disappearance of the starting material mass ( m/z [M+H]+ 221.1). You should observe the intermediate desilylated indazole (protodesilylation byproduct, m/z 149.1) at <5% relative abundance. If protodesilylation exceeds 20%, your TBAF contains excess water.

Step 5: Workup and Isolation

  • Upon complete consumption of the starting material (typically 8 hours), cool the reaction to room temperature.

  • Quench with saturated aqueous NH4Cl (5 mL) to neutralize residual fluoride and palladium species.

  • Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Recent Advancements in Development of Radical Silylation Reactions Source: Current Organic Chemistry (via ResearchGate) URL:[1]

  • Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles Source: Frontiers in Chemistry (via NIH PMC) URL:[3]

  • Selective Silylation of Aromatic and Aliphatic C–H Bonds Source: UC Berkeley eScholarship URL:[2]

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Synthesis of Functionalized 7-Methoxyindazoles

Introduction: The Significance of the 7-Methoxyindazole Scaffold The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents targeting a wide array of diseases, including c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 7-Methoxyindazole Scaffold

The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] Specifically, the 7-methoxyindazole moiety has garnered significant attention as it is a key structural motif in potent and selective enzyme inhibitors, such as neuronal nitric oxide synthase (nNOS) inhibitors, which have therapeutic potential in neurology.[3] The precise placement of the methoxy group at the C7 position critically influences the molecule's interaction with biological targets, often enhancing binding affinity and modifying pharmacokinetic properties.

Given its importance, the efficient and regioselective synthesis of functionalized 7-methoxyindazoles is a critical challenge for medicinal chemists and process development scientists. The selection of a synthetic route is a strategic decision dictated by factors such as starting material availability, scalability, cost, and tolerance to various functional groups. This guide provides an in-depth, objective comparison of three distinct and representative strategies for constructing the 7-methoxyindazole core: a classical Jacobson-type synthesis, the versatile Davis-Beirut reaction, and a modern transition-metal-catalyzed cross-coupling and cyclization approach.

Strategy 1: Classical Jacobson-Type Synthesis via Diazotization

The Jacobson synthesis is a foundational method in indazole chemistry, relying on the intramolecular cyclization of a diazonium salt derived from an N-acylated o-toluidine derivative.[4] For the synthesis of 7-methoxyindazole, this approach is particularly direct and high-yielding, starting from the readily accessible 2-methoxy-6-methylaniline.

Causality and Experimental Rationale:

The key to this synthesis is the strategic positioning of the methyl and amino groups ortho to each other on the anisole ring. The synthesis begins with the protection of the aniline, typically via acetylation, which serves to moderate its reactivity and facilitate the subsequent nitrosation. The N-acetyl group is then nitrosated under acidic conditions to form an N-nitrosoacetamido intermediate. In the presence of a base, this intermediate undergoes a thermal or base-catalyzed cyclization. The mechanism involves the elimination of acetic acid and the formation of a diazo species, which then undergoes an intramolecular electrophilic attack on the adjacent methyl group's aromatic position, followed by tautomerization to furnish the stable 1H-indazole ring. The 7-methoxy substituent is electronically well-tolerated in this sequence and directly yields the desired constitutional isomer.

Experimental Protocol: Jacobson-Type Synthesis of 7-Methoxyindazole

Step 1: Acetylation of 2-Methoxy-6-methylaniline

  • In a 250 mL round-bottom flask, dissolve 2-methoxy-6-methylaniline (10.0 g, 72.9 mmol) in glacial acetic acid (50 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (8.2 mL, 87.5 mmol, 1.2 equiv) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-water. Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield N-(2-methoxy-6-methylphenyl)acetamide.

Step 2: Nitrosation and Cyclization to 7-Methoxyindazole [5]

  • Suspend the crude N-(2-methoxy-6-methylphenyl)acetamide (10.0 g, 55.8 mmol) in a mixture of glacial acetic acid (60 mL) and acetic anhydride (12 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (4.6 g, 66.9 mmol, 1.2 equiv) in 10 mL of water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting yellow-orange solution at 0-5 °C for 1 hour.

  • Slowly and carefully add the reaction mixture to a stirred solution of concentrated aqueous ammonia (100 mL) in 200 g of crushed ice, maintaining the temperature below 20 °C.

  • The 7-methoxyindazole product will precipitate. Stir the mixture for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol/water) to afford pure 7-methoxy-1H-indazole. (Reported Yield: ~80%[5])

Jacobson_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A 2-Methoxy-6-methylaniline S1 Step 1: Acetylation (Acetic Acid, 0°C -> RT) A->S1 B Acetic Anhydride Sodium Nitrite B->S1 S2 Step 2: Nitrosation & Cyclization (AcOH/Ac₂O, NaNO₂, 0-5°C) B->S2 S1->S2 N-acetyl intermediate P 7-Methoxy-1H-indazole S2->P

Workflow for Jacobson-Type Synthesis.

Strategy 2: The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful method for constructing the 2H-indazole ring system via the base-mediated cyclization of an N-substituted 2-nitrobenzylamine.[4][6] While it typically yields 2H-indazoles, the principles can be adapted to form 1H-indazoles, and it offers a convergent route from commercially available building blocks.

Causality and Experimental Rationale:

This strategy hinges on the in-situ generation of a reactive nitroso intermediate. The synthesis begins with a 2-nitrobenzaldehyde derivative, in our case, the commercially available 3-methoxy-2-nitrobenzaldehyde.[1] This aldehyde undergoes reductive amination with a primary amine (e.g., ammonia or benzylamine) to form the crucial 2-nitrobenzylamine precursor. Upon treatment with a strong base (e.g., KOH), a proton is abstracted from the benzylic carbon. The resulting carbanion attacks one of the oxygen atoms of the ortho-nitro group, initiating an intramolecular redox process that ultimately forms the N-N bond of the indazole ring.[4] This method is appealing due to its use of inexpensive reagents and its avoidance of toxic heavy metals.

Experimental Protocol: Davis-Beirut Synthesis of 7-Methoxyindazole

Step 1: Reductive Amination to form N-Benzyl-1-(3-methoxy-2-nitrophenyl)methanamine

  • To a solution of 3-methoxy-2-nitrobenzaldehyde (5.0 g, 27.6 mmol) in methanol (100 mL), add benzylamine (3.3 mL, 30.4 mmol, 1.1 equiv).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium borohydride (1.25 g, 33.1 mmol, 1.2 equiv) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (50 mL) and ethyl acetate (100 mL). Basify the aqueous layer with 2 M NaOH until pH > 10.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-nitrobenzylamine derivative.

Step 2: Davis-Beirut Cyclization to 2-Benzyl-7-methoxy-2H-indazole

  • Dissolve the crude N-benzyl-1-(3-methoxy-2-nitrophenyl)methanamine (5.0 g, 18.4 mmol) in methanol (100 mL).

  • Add a solution of potassium hydroxide (5.1 g, 91.8 mmol, 5.0 equiv) in water (10 mL).

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and neutralize with 2 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-benzyl-7-methoxy-2H-indazole. (Note: Subsequent N-debenzylation would be required to obtain the final 1H-indazole, typically via hydrogenolysis).

Davis_Beirut_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Intermediate & Final Product A 3-Methoxy-2-nitrobenzaldehyde S1 Step 1: Reductive Amination (Methanol, 0°C -> RT) A->S1 B Benzylamine NaBH₄, KOH B->S1 S2 Step 2: Cyclization (KOH, Methanol, Reflux) B->S2 S1->S2 2-Nitrobenzylamine intermediate I 2-Benzyl-7-methoxy-2H-indazole S2->I P 7-Methoxy-1H-indazole I->P N-Debenzylation

Workflow for Davis-Beirut Synthesis.

Strategy 3: Modern Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis has revolutionized heterocycle synthesis, offering mild, efficient, and highly selective routes.[7] For indazoles, palladium- or copper-catalyzed intramolecular C-N or N-N bond formations are particularly powerful. This strategy involves the coupling of a hydrazine with a suitably di-functionalized aromatic precursor.

Causality and Experimental Rationale:

This approach is designed for convergence and functional group tolerance. A logical precursor is a 2-bromo-6-methoxy-substituted aromatic compound bearing a carbonyl or imine functionality. For this example, we will consider the cyclization of a hydrazone derived from 2-bromo-6-methoxyacetophenone. The synthesis starts with the condensation of the ketone with hydrazine to form the corresponding hydrazone. This intermediate then undergoes an intramolecular C-N cross-coupling reaction. A copper(I) or palladium(0) catalyst is used to activate the aryl-bromide bond. The nitrogen of the hydrazone then acts as an intramolecular nucleophile, displacing the bromide and forming the indazole ring. The choice of ligands and base is critical for catalytic turnover and preventing side reactions. This method avoids the often harsh acidic or strongly basic conditions of classical syntheses.

Experimental Protocol: Cu-Catalyzed Intramolecular C-N Coupling

Step 1: Synthesis of 2-Bromo-6-methoxyacetophenone (This starting material can be prepared from 1-bromo-3-methoxybenzene via Friedel-Crafts acylation or other standard methods.)

Step 2: Hydrazone Formation

  • In a round-bottom flask, dissolve 2-bromo-6-methoxyacetophenone (5.0 g, 21.8 mmol) in ethanol (75 mL).

  • Add hydrazine monohydrate (2.1 mL, 43.6 mmol, 2.0 equiv).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and use the crude hydrazone directly in the next step.

Step 3: Copper-Catalyzed Intramolecular Cyclization [6]

  • To a sealable reaction tube, add the crude hydrazone (from Step 2, ~21.8 mmol), copper(I) oxide (Cu₂O, 0.156 g, 1.09 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 6.0 g, 43.6 mmol, 2.0 equiv).

  • Add N,N-dimethylformamide (DMF, 100 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to 110-120 °C for 18-24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Partition the residue between water (100 mL) and ethyl acetate (150 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 7-methoxy-3-methyl-1H-indazole.

Modern_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A 2-Bromo-6-methoxy- acetophenone S1 Step 1: Hydrazone Formation (Ethanol, Reflux) A->S1 B Hydrazine Hydrate Cu₂O, K₂CO₃ B->S1 S2 Step 2: Intramolecular C-N Coupling (DMF, 120°C) B->S2 S1->S2 Aryl hydrazone intermediate P 7-Methoxy-3-methyl- 1H-indazole S2->P

Workflow for Transition-Metal-Catalyzed Synthesis.

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends heavily on the specific goals of the research program, balancing factors of speed, cost, scale, and required chemical diversity.

ParameterStrategy 1: Jacobson-TypeStrategy 2: Davis-BeirutStrategy 3: Cu-Catalyzed
Core Reaction Diazotization / CyclizationReductive Amination / CyclizationIntramolecular C-N Coupling
Starting Material 2-Methoxy-6-methylaniline3-Methoxy-2-nitrobenzaldehyde2-Bromo-6-methoxyacetophenone
Key Reagents NaNO₂, Acetic AnhydrideNaBH₄, KOHCu₂O, K₂CO₃
Typical Overall Yield High (~80%)[5]ModerateGood to High
Number of Steps 22 (plus deprotection if needed)2 (from acetophenone)
Reaction Conditions Low temperature control required; potentially hazardous nitroso intermediateBasic, reflux conditionsHigh temperature, inert atmosphere
Scalability Well-established, scalableGood, uses common reagentsGenerally good, catalyst cost can be a factor
Substrate Scope Generally good for electron-rich anilinesBroad; tolerates various aminesExcellent; high functional group tolerance
Key Advantages High yield, direct route to 1H-indazoleConvergent, uses inexpensive starting materialsMild conditions, avoids strong acids/bases, excellent for diversification
Key Disadvantages Use of nitrites (safety concern), can have regioselectivity issues with other substitution patternsCan require an extra deprotection step, may produce 2H-isomerCatalyst cost, potential for metal contamination in final product

Conclusion and Outlook

This guide has compared three robust synthetic strategies for accessing the medicinally important 7-methoxyindazole scaffold.

  • The Jacobson-Type Synthesis stands out for its efficiency and high yield in this specific case, making it an excellent choice for the bulk synthesis of the parent compound. Its primary drawback lies in the handling of diazotization reagents, which requires careful safety protocols.

  • The Davis-Beirut Reaction offers a versatile and convergent alternative. Its reliance on simple, inexpensive starting materials and reagents makes it economically attractive. While it may require an additional step for N-deprotection to access the 1H-tautomer, its operational simplicity is a significant advantage.

  • The Transition-Metal-Catalyzed approach represents the modern paradigm of cross-coupling chemistry. It provides the mildest reaction conditions and the broadest functional group tolerance, making it the superior choice when synthesizing libraries of diverse analogs, particularly when further functionalization via subsequent cross-coupling reactions is desired.

Ultimately, the choice of synthesis is not absolute but is context-dependent. For process chemists focused on producing a single target molecule at scale, the classical Jacobson route is likely optimal. For medicinal chemists engaged in a drug discovery program requiring rapid analog synthesis and high functional group compatibility, a transition-metal-catalyzed approach would be the more strategic and powerful choice.

References

  • Collot, V., Sopkova-de Oliveira Santos, J., Schumann-Bard, P., Colloc'h, N., Mackenzie, E. T., & Rault, S. (2003). Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 195-199. Available online: [Link]

  • Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2256-2267. Available online: [Link]

  • Wikipedia. Davis–Beirut reaction. Available online: [Link]

  • LookChem. 3-Methoxy-2-nitrobenzaldehyde Product Page. Available online: [Link]

  • Taylor & Francis Online. Full text of "Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole...". (This is the source that provides the yield and confirms the starting material for the Jacobson synthesis). Available online: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available online: [Link]

  • PureSynth. 2-Methoxy-6-methylaniline Product Page. Available online: [Link]

  • PMC. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Available online: [Link]

  • MDPI. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available online: [Link]

  • Peng, J., et al. Copper-catalyzed intramolecular C-N bond formation: a straightforward synthesis of benzimidazole derivatives in water. (This reference provides a general protocol for Cu-catalyzed intramolecular C-N coupling which is adapted in this guide). Available online: [Link]

  • ResearchGate. Transition-Metal-Catalyzed Syntheses of Indazoles. Available online: [Link]

Sources

Comparative

Literature Comparison of Yields for 7-Methoxy-2H-Indazole Synthesis: A Technical Guide

Executive Summary & Pharmacological Context 7-Methoxy-2H-indazole (which exists in a dynamic tautomeric equilibrium with 7-methoxy-1H-indazole) is a highly privileged scaffold in medicinal chemistry. It is most notably r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

7-Methoxy-2H-indazole (which exists in a dynamic tautomeric equilibrium with 7-methoxy-1H-indazole) is a highly privileged scaffold in medicinal chemistry. It is most notably recognized as a potent, selective inhibitor of neuronal nitric oxide synthase (nNOS), consistently outperforming other alkoxyindazoles in in vitro enzymatic assays 1[1]. The methoxy group at the C7 position introduces specific steric parameters that dictate the molecule's binding orientation within the nNOS heme domain. Consequently, achieving high-yielding, regioselective synthesis of this specific core is a critical bottleneck for downstream drug development.

This guide objectively compares the three primary synthetic workflows for constructing the 7-methoxyindazole core, analyzing the causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Pathways & Yield Comparison

Synthesizing the 7-methoxyindazole core typically relies on the cyclization of ortho-substituted anilines. The presence of the electron-donating methoxy group adjacent to the amine alters the electronic landscape, necessitating highly optimized cyclization strategies.

Route A: N-Nitroso Ring Closure (Modified Jacobson Synthesis)

The classical, highly scalable approach involves the N-nitrosation of 2-methoxy-6-methylaniline.

  • Mechanistic Causality: Treatment with sodium nitrite in an acidic medium generates an N-nitroso intermediate. The close spatial proximity of the benzylic methyl group at the C6 position allows for a base- or heat-catalyzed intramolecular cyclization. The methoxy group at C2 sterically locks the conformation, driving the spatial arrangement required for nitrogen-nitrogen bond formation. This method reliably produces 7-methoxyindazole in approximately 80% yield1[1].

Route B: Phase-Transfer Catalyzed Diazonium Cyclization

A more modern, highly controlled alternative utilizes the diazonium tetrafluoroborate salt of 2-methoxy-6-methylaniline.

  • Mechanistic Causality: The aniline is first diazotized and isolated as a stable tetrafluoroborate salt. The critical cyclization step employs 18-crown-6 and potassium acetate (KOAc) in ethanol-free chloroform. The crown ether selectively complexes the potassium cation ( K+ ), leaving the acetate anion "naked" and highly basic. This naked base efficiently deprotonates the weakly acidic benzylic methyl group, triggering rapid intramolecular cyclization. Ethanol-free chloroform is strictly required; trace ethanol acts as a hydrogen donor, reducing the diazonium salt to the corresponding arene via a radical mechanism (dediazoniation), which drastically reduces the yield. This route yields between 75% and 85%2[2].

Route C: Late-Stage Functionalization (Diazoacetate Cycloaddition)

For highly functionalized derivatives (e.g., 3-ethoxycarbonyl-7-methoxy-1H-indazole), direct cycloaddition methods are employed.

  • Mechanistic Causality: Ethyl diazoacetate is reacted with pre-functionalized precursors. This method bypasses the need for ortho-methyl anilines and directly constructs the pyrazole ring fused to the methoxy-benzene system, achieving yields of ~79-80% for complex derivatives 3[3].

Quantitative Yield Comparison

Synthetic RoutePrimary PrecursorKey Reagents & CatalystsReaction SolventReported YieldScalability Profile
Route A (N-Nitroso) 2-Methoxy-6-methylaniline NaNO2​ , Acetic AcidGlacial AcOH~80% High (One-pot potential, robust)
Route B (Crown-Ether) 2-Methoxy-6-methylaniline NaNO2​ , HBF4​ , 18-crown-6, KOAcDry CHCl3​ 75 - 85% Medium (Requires anhydrous/ethanol-free conditions)
Route C (Diazoacetate) Functionalized ArenesEthyl diazoacetate CH3​CN ~79 - 80% Low/Medium (Best for late-stage C3 functionalization)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where physical observables confirm mechanistic milestones.

Protocol A: N-Nitroso Ring Closure
  • Step 1: Nitrosation. Dissolve 2-methoxy-6-methylaniline (1.0 eq) in glacial acetic acid. Cool the reaction vessel to 0°C.

    • Causality: Acetic acid solubilizes the amine and provides the necessary acidic protons to generate the reactive nitrosonium ion ( NO+ ) from NaNO2​ . Cooling to 0°C prevents the premature, uncontrolled decomposition of the highly reactive N-nitroso intermediate.

  • Step 2: Reagent Addition. Add aqueous NaNO2​ (1.1 eq) dropwise over 15 minutes.

    • Self-Validation: The solution will transition to a distinct yellow/orange hue, visually confirming the successful formation of the N-nitroso derivative.

  • Step 3: Cyclization. Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours.

    • Causality: Thermal energy overcomes the activation barrier for the intramolecular condensation between the N-nitroso group and the adjacent benzylic methyl group, eliminating water to form the pyrazole ring.

  • Step 4: Workup. Neutralize carefully with aqueous NaHCO3​ until pH 7-8 is reached, extract with ethyl acetate, and purify via silica gel chromatography to yield the product as a solid1[1].

Protocol B: Phase-Transfer Catalyzed Diazonium Cyclization
  • Step 1: Diazotization. Convert 2-methoxy-6-methylaniline to 2-methoxy-6-methylbenzenediazonium tetrafluoroborate using NaNO2​ and HBF4​ . Isolate the salt via filtration.

    • Causality: The tetrafluoroborate counterion provides exceptional stability to the diazonium salt, allowing it to be isolated and purified before the cyclization step, drastically reducing side-product formation.

  • Step 2: Phase-Transfer Setup. In a flame-dried flask under argon, dissolve the diazonium salt (1.0 eq) in strictly ethanol-free dry chloroform.

    • Causality: Trace ethanol acts as a hydrogen donor, which would reduce the diazonium group to a hydrogen atom via a radical mechanism, destroying the yield.

  • Step 3: Catalytic Activation. Add 5 mol% 18-crown-6 and 2.0 equivalents of anhydrous KOAc.

    • Causality: 18-crown-6 selectively chelates the K+ ion. This leaves the acetate anion highly nucleophilic and basic ("naked"), enabling it to abstract a proton from the sterically hindered C6-methyl group to initiate cyclization4[4].

  • Step 4: Self-Validating Completion. Stir at room temperature.

    • Self-Validation: The reaction progress is directly observable via the evolution of nitrogen gas ( N2​ ). The complete cessation of bubbling serves as a self-validating physical indicator that the cyclization is finished (typically 2-4 hours).

Pathway Visualization

SynthesisPathway Start 2-Methoxy-6-methylaniline NitrosoIntermediate N-Nitroso Derivative Start->NitrosoIntermediate NaNO2, AcOH (N-nitrosation) Diazonium Diazonium Tetrafluoroborate Start->Diazonium NaNO2, HBF4 (Diazotization) Route1Cond Ring Closure (Heat / Base) NitrosoIntermediate->Route1Cond Intramolecular Cyclization Product 7-Methoxy-2H-indazole / 1H-indazole Route1Cond->Product Yield: ~80% Route2Cond 18-crown-6, KOAc (CHCl3) Diazonium->Route2Cond Phase-Transfer Catalysis Route2Cond->Product Yield: 75-85%

Reaction pathways comparing N-nitrosation and diazonium phase-transfer routes for 7-methoxyindazole.

References

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. tandfonline.com. 1

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors | Request PDF. researchgate.net. 2

  • Supporting Information (1H-Indazole synthesis). wiley-vch.de.3

  • WO2017013135A1 - Polynitrogen compounds and uses thereof as fluorescent chromophores. google.com (Patents). 4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 7-Methoxy-3-(trimethylsilyl)-2H-indazole

This document provides a detailed framework for the safe and compliant disposal of 7-Methoxy-3-(trimethylsilyl)-2H-indazole. As a specialized research chemical, specific regulatory disposal guidelines may not be explicit...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed framework for the safe and compliant disposal of 7-Methoxy-3-(trimethylsilyl)-2H-indazole. As a specialized research chemical, specific regulatory disposal guidelines may not be explicitly published. Therefore, this guide is built upon established principles of laboratory safety, chemical hygiene, and hazardous waste management as mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The procedures outlined here are designed to empower researchers and laboratory personnel to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the chemical's potential hazards. For novel or specialized compounds like 7-Methoxy-3-(trimethylsilyl)-2H-indazole, comprehensive toxicological data is often unavailable. In such cases, a conservative approach is mandated: the substance should be treated as hazardous until proven otherwise.[1] The hazard assessment is based on the known risks of analogous chemical structures.

  • Indazole Core: Indazole derivatives can exhibit a range of biological activities and should be handled with care.

  • Organosilyl Group (Trimethylsilyl): Silyl ethers and related compounds can be sensitive to moisture and strong acids or bases, potentially hydrolyzing to release silanols. While trimethylsilanol is of low toxicity, the reactivity itself is a handling consideration.

  • Methoxy Group: This group is generally stable but contributes to the overall chemical properties of the molecule.

Based on data from similar compounds, the primary hazards are assumed to be irritation.[2] The table below summarizes the assumed hazard profile, which must be confirmed by consulting the specific Safety Data Sheet (SDS) provided by the manufacturer.

Hazard ClassificationAssumed RiskGHS H-Statement (Example)Rationale
Acute Toxicity Unclassified, handle as potentially harmful.-Lack of specific data necessitates caution.
Skin Corrosion/Irritation Irritant H315: Causes skin irritationCommon hazard for functionalized aromatic heterocycles.[2]
Serious Eye Damage/Irritation Serious Irritant H319: Causes serious eye irritationCommon hazard for functionalized aromatic heterocycles.[2]
Respiratory Irritation Potential Irritant H335: May cause respiratory irritationFine powders or vapors can irritate the respiratory tract.[2]
Environmental Hazard Unclassified, prevent release to the environment.-The environmental fate is unknown; release into drains or soil is prohibited.[2][3]

Causality: Treating a chemical with an incomplete hazard profile as hazardous is a cornerstone of laboratory safety culture. This "precautionary principle" ensures that unknown risks do not lead to accidental exposure or environmental contamination, in line with OSHA's Laboratory Standard.[4][5]

Personal Protective Equipment (PPE) for Handling Waste

When handling containers of 7-Methoxy-3-(trimethylsilyl)-2H-indazole for disposal, appropriate PPE is mandatory to prevent exposure.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Wash hands thoroughly after handling.[2]

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are required.[2]

  • Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the material outside of a fume hood where dust or aerosols could be generated, a NIOSH-approved respirator may be necessary, as determined by your institution's Chemical Hygiene Plan (CHP).[6]

Waste Segregation and Containerization Protocol

Proper segregation and containerization are critical to prevent dangerous chemical reactions and ensure compliant disposal.[7][8] Never mix this waste stream with incompatible materials.

Step-by-Step Containerization Procedure:

  • Select an Appropriate Waste Container:

    • Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene (HDPE) or glass). Do not use metal containers for acidic or basic waste streams.[8]

    • Ensure the container has a secure, leak-proof screw cap.[3]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • The label must, at a minimum, include the words "Hazardous Waste" , the full chemical name: "7-Methoxy-3-(trimethylsilyl)-2H-indazole" , and an accumulation start date (the date the first drop of waste enters the container).[9]

    • Clearly indicate the associated hazards (e.g., "Irritant").

  • Transfer the Waste:

    • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • If transferring a solid, use a dedicated spatula or scoop.

    • If transferring a solution, use a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for expansion.[8]

  • Secure and Store:

    • Tightly close the container cap immediately after adding waste. Hazardous waste containers must remain closed except when actively adding or removing waste.[7][10]

    • Decontaminate the exterior of the container with an appropriate solvent (e.g., 70% ethanol) and wipe it dry.

    • Place the sealed container in a designated Satellite Accumulation Area (SAA).

ParameterSpecificationRationale and References
Container Material Glass or High-Density Polyethylene (HDPE).Ensures chemical compatibility and prevents degradation or reaction with the container.[8]
Container Condition Clean, dry, free of damage, with a leak-proof cap.Prevents spills, leaks, and fugitive emissions.[3]
Primary Labeling "Hazardous Waste", Full Chemical Name, Hazard Warning.Required by the EPA and OSHA for proper identification and safe handling.[6][9]
Secondary Containment Recommended; place container in a larger, chemically resistant tray.Provides an extra layer of protection against spills, especially for liquid waste.[3]

Satellite Accumulation Area (SAA) Management

A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.[7][9]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Capacity Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[10]

  • Segregation: Store incompatible waste streams separately within the SAA. For example, keep this indazole derivative waste away from strong acids, bases, and oxidizing agents.[7]

  • Inspection: The SAA should be inspected weekly to check for leaks, proper labeling, and container integrity.

Final Disposal Pathway: From Lab to Licensed Facility

The disposal of 7-Methoxy-3-(trimethylsilyl)-2H-indazole must follow a documented and compliant pathway, often referred to as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).[3]

  • Request Pickup: Once the waste container is full (or has been in accumulation for the maximum time allowed by your institution, often six to twelve months), submit a chemical waste pickup request to your EHS department.[3][10]

  • EHS Consolidation: Trained EHS personnel will collect the waste from your laboratory's SAA and transport it to a central accumulation area (CAA).

  • Manifest and Transport: The waste is then manifested and transported off-site by a licensed hazardous waste disposal contractor.[11]

  • Final Treatment/Disposal: The contractor will dispose of the waste using an EPA-approved method, which for this type of organic chemical is typically high-temperature incineration.[9]

The following diagram illustrates the complete disposal workflow.

DisposalWorkflow Disposal Workflow for 7-Methoxy-3-(trimethylsilyl)-2H-indazole cluster_lab Laboratory Responsibility cluster_ehs Institutional & Contractor Responsibility gen 1. Waste Generation (Unused material, reaction byproducts) assess 2. Hazard Assessment (Treat as Hazardous Irritant) gen->assess container 3. Containerize & Label (Compatible, Sealed, Labeled) assess->container saa 4. Store in SAA (Secure, Segregated, Inspected) container->saa pickup 5. EHS Pickup Request saa->pickup Container Full transport 6. Transport to Licensed Disposal Facility pickup->transport dispose 7. Final Disposal (e.g., Incineration) transport->dispose

Caption: Workflow for the compliant disposal of specialized chemical waste.

By adhering to this structured disposal protocol, researchers can ensure that specialized chemical waste like 7-Methoxy-3-(trimethylsilyl)-2H-indazole is managed in a way that prioritizes safety, compliance, and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.

References

  • OSHA. (n.d.). Laboratory Safety OSHA Laboratory Standard. OSHA Factsheet. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Factsheet. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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